Cevadine
Description
Structure
2D Structure
Properties
IUPAC Name |
[(1R,2S,6S,9S,10R,11S,12S,14R,15S,18S,19S,22S,23S,25R)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H49NO9/c1-6-18(3)25(35)41-24-11-12-26(4)19-8-9-20-28(37)13-23(34)31(39)21(29(28,38)16-30(20,26)42-32(19,24)40)15-33-14-17(2)7-10-22(33)27(31,5)36/h6,17,19-24,34,36-40H,7-16H2,1-5H3/b18-6-/t17-,19-,20-,21-,22-,23-,24-,26-,27+,28+,29+,30+,31-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUCFOVFALNEOO-HWBIYQLFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CCC2(C3C1(OC24CC5(C6CN7CC(CCC7C(C6(C(CC5(C4CC3)O)O)O)(C)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1CC[C@]2([C@H]3[C@@]1(O[C@@]24C[C@]5([C@@H]6CN7C[C@H](CC[C@H]7[C@@]([C@]6([C@H](C[C@]5([C@@H]4CC3)O)O)O)(C)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H49NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62-59-9 | |
| Record name | Cevadine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Veratrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cevadine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.496 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEVADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ERQ7M6C50B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Cevadine on Voltage-Gated Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cevadine, a steroidal alkaloid derived from plants of the Veratrum and Schoenocaulon genera, is a potent modulator of voltage-gated sodium channels (VGSCs). These channels are critical for the initiation and propagation of action potentials in excitable cells, making them key targets for a wide range of neurotoxins and therapeutic agents. This compound, along with its close analog veratridine, belongs to the group of lipid-soluble toxins that bind to neurotoxin receptor site 2 on the α-subunit of the sodium channel. This binding event leads to a persistent activation of the channel, primarily by inhibiting the fast inactivation process and shifting the voltage-dependence of activation to more hyperpolarized potentials. This technical guide provides a comprehensive overview of the mechanism of action of this compound on VGSCs, with a focus on its binding characteristics, effects on channel gating, and the experimental methodologies used to elucidate these properties.
Core Mechanism of Action: Persistent Activation
This compound exerts its effects by binding to a specific site within the pore of the voltage-gated sodium channel, known as neurotoxin receptor site 2. This binding is state-dependent, meaning this compound has a higher affinity for the open state of the channel. The binding of this compound induces a significant conformational change in the channel, leading to two primary effects:
-
Inhibition of Fast Inactivation: Normally, after opening in response to membrane depolarization, VGSCs rapidly enter a non-conducting, inactivated state. This compound binding prevents or significantly slows this inactivation process, leading to a persistent influx of sodium ions.
-
Shift in Voltage-Dependence of Activation: this compound causes the channel to open at more negative membrane potentials (a hyperpolarizing shift). This means that smaller depolarizations are sufficient to activate the channel, increasing the overall excitability of the cell.
The combined effect of these actions is a prolonged depolarization of the cell membrane, leading to uncontrolled firing of action potentials and, at higher concentrations, depolarization block.
Binding Site and Competitive Interaction
This compound binds to an intracellular site on the sodium channel that is only accessible when the channel is in the activated (open) state.[1] Studies have shown that this compound and the closely related alkaloid veratridine act at the same or overlapping sites in a mutually exclusive manner, indicating a competitive interaction.[1] This intracellular binding site is thought to involve a negative charge and an adjacent hydrophobic amino acid residue, which complement the structure of these alkaloids.[1]
Quantitative Analysis of this compound's Effects
The following tables summarize the available quantitative data on the effects of this compound and its close analog veratridine on voltage-gated sodium channels. Due to the extensive research on veratridine, its data is included for comparative purposes, as it is often used as a proxy to understand the action of this compound.
Table 1: Kinetic Parameters of this compound and Veratridine on Cardiac Sodium Channels
| Parameter | This compound | Veratridine | Units | Notes |
| τ tail (Decay time constant of tail current) | ~50 | ~230 | ms | Measured in rat ventricular cardiomyocytes at -100 mV. Reflects the dissociation rate of the alkaloid from the channel.[1] |
Table 2: Concentration-Dependent Effects of Veratridine on Nav1.7 Channels
| Parameter | Value | Units | Channel Subtype | Cell Line | Notes |
| IC50 (Peak Current Inhibition) | 18.39 | µM | Human Nav1.7 | HEK293A | Dose-dependent inhibition of the peak sodium current.[2] |
| EC50 (Sustained Current) | 9.53 | µM | Human Nav1.7 | HEK293A | Half-maximal effective concentration for inducing a sustained sodium current.[2] |
Table 3: Effects of Veratridine on the Gating Properties of Nav1.7 Channels
| Parameter | Control | Veratridine (75 µM) | Units | Channel Subtype | Cell Line |
| V1/2 of Activation | -21.64 ± 0.75 | -28.14 ± 0.66 | mV | Human Nav1.7 | HEK293A |
| V1/2 of Steady-State Inactivation | -59.39 ± 0.39 | -73.78 ± 0.5 | mV | Human Nav1.7 | HEK293A |
Signaling Pathway and Logical Relationships
The interaction of this compound with voltage-gated sodium channels can be visualized as a series of sequential and interdependent events.
Experimental Protocols
The investigation of this compound's effects on VGSCs relies on a combination of electrophysiological and biochemical techniques.
Whole-Cell Voltage Clamp Electrophysiology
This is the primary technique used to study the effects of this compound on the gating kinetics of VGSCs in real-time.
Objective: To measure the effects of this compound on the activation, inactivation, and deactivation of sodium currents.
Methodology:
-
Cell Preparation: Use a cell line stably expressing the desired sodium channel subtype (e.g., HEK293 cells transfected with Nav1.7) or primary cultured cells (e.g., rat ventricular cardiomyocytes).
-
Pipette Solution (Intracellular): A typical intracellular solution contains (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with CsOH. Cesium is used to block potassium channels.
-
External Solution (Extracellular): A standard external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
Recording:
-
Establish a whole-cell patch clamp configuration.
-
Hold the cell membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure most channels are in the resting state.
-
Apply a series of depolarizing voltage steps to elicit sodium currents.
-
To study activation, apply depolarizing pulses of increasing amplitude (e.g., from -80 mV to +60 mV in 5 mV increments).
-
To study steady-state inactivation, apply a 500 ms pre-pulse to various potentials (e.g., from -120 mV to -10 mV) followed by a test pulse to a potential that elicits a maximal sodium current (e.g., -10 mV).
-
To study use-dependent block, apply a train of short depolarizing pulses at a specific frequency (e.g., 10 Hz).
-
-
Drug Application: After obtaining stable baseline recordings, perfuse the external solution containing the desired concentration of this compound onto the cell.
-
Data Analysis: Analyze the changes in current amplitude, voltage-dependence of activation and inactivation, and the time course of current decay before and after this compound application.
Radioligand Binding Assays
These assays are used to determine the binding affinity of this compound to the sodium channel and to study its interaction with other ligands.
Objective: To quantify the binding of this compound to neurotoxin receptor site 2 and to investigate competitive interactions.
Methodology:
-
Membrane Preparation: Prepare synaptosomal or other membrane preparations from a tissue source rich in the target sodium channel (e.g., rat brain).
-
Radioligand: Use a radiolabeled ligand that binds to neurotoxin receptor site 2, such as [3H]batrachotoxinin A 20-α-benzoate ([3H]BTX-B).
-
Assay Buffer: A typical binding buffer contains 50 mM HEPES, 130 mM choline chloride, 5.4 mM KCl, 0.8 mM MgSO4, and 5.5 mM glucose, pH 7.4.
-
Incubation:
-
Incubate the membrane preparation with a fixed concentration of the radioligand in the presence and absence of varying concentrations of unlabeled this compound.
-
To enhance the binding of site 2 toxins, an allosteric modulator like a scorpion α-toxin (e.g., from Leiurus quinquestriatus) is often included.
-
Incubate at a specific temperature (e.g., 37°C) for a time sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can be used to calculate the binding affinity (Ki) of this compound.
Conclusion
This compound is a powerful tool for studying the structure and function of voltage-gated sodium channels. Its mechanism of action, centered on the persistent activation of the channel through the inhibition of fast inactivation and a hyperpolarizing shift in activation, has been instrumental in defining the role of neurotoxin receptor site 2. The mutually exclusive binding with veratridine further refines our understanding of the molecular interactions at this site. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other sodium channel modulators, which is essential for the development of novel therapeutics targeting a range of channelopathies, including chronic pain, epilepsy, and cardiac arrhythmias. Further research is needed to obtain more quantitative data on the effects of this compound on specific sodium channel subtypes to fully delineate its pharmacological profile.
References
In Vitro Toxicological Profile of Cevadine: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals.
Introduction
Cevadine is a naturally occurring steroidal alkaloid found in plants of the Veratrum and Schoenocaulon species. It is known to exert potent neurotoxic and cardiotoxic effects by activating voltage-gated sodium channels.[1][2] This persistent activation disrupts normal nerve and muscle function, leading to a cascade of intracellular events that can culminate in cell death. This technical guide provides a comprehensive overview of the in vitro toxicological profile of this compound, offering insights into its mechanism of action, cytotoxicity, and potential genotoxicity. Due to the limited availability of direct toxicological data for this compound, this guide incorporates findings from studies on the closely related and structurally similar veratrum alkaloid, veratridine, as a predictive model. This information is intended to guide in vitro research and drug development efforts.
Mechanism of Action
This compound, like other veratrum alkaloids, primarily targets voltage-gated sodium channels (VGSCs). Its binding to these channels leads to their persistent activation, causing an uncontrolled influx of sodium ions (Na+) into the cell. This sustained depolarization triggers a cascade of downstream events, including:
-
Calcium Influx: The persistent depolarization opens voltage-gated calcium channels (VGCCs), leading to a significant increase in intracellular calcium concentration ([Ca2+]i).[3]
-
Oxidative Stress: The elevated intracellular Ca2+ can lead to mitochondrial dysfunction and the production of reactive oxygen species (ROS), such as superoxide anions.[3]
-
Apoptosis Induction: The combination of ionic imbalance and oxidative stress can trigger the intrinsic pathway of apoptosis, involving the activation of caspases and subsequent DNA fragmentation.[1][3]
Quantitative Toxicological Data
Table 1: Summary of In Vitro Toxicological Effects (based on Veratridine data)
| Endpoint | Cell Line | Concentration | Effect | Citation |
| Apoptosis | Bovine Chromaffin Cells | 30 µM | Induction of apoptosis in 55% of cells after 24 hours. | [1][3] |
| Neurotoxicity | SH-SY5Y (Human Neuroblastoma) | Not specified | Involvement of MAPK signaling pathway in apoptosis. |
Note: The data presented in this table is for veratridine and should be considered as an estimate for the potential effects of this compound. Further experimental validation is required.
Experimental Protocols
The following are detailed methodologies for key in vitro toxicology assays that can be employed to evaluate the toxicological profile of this compound.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Target cell line (e.g., SH-SY5Y for neurotoxicity, H9c2 for cardiotoxicity)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., from 0.1 µM to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell viability).
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cell line
-
This compound stock solution
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time.
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided with the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are necrotic.
-
Genotoxicity Assessment: In Vitro Micronucleus Test
The micronucleus test assesses chromosomal damage by detecting the formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
Materials:
-
Target cell line (e.g., CHO, TK6)
-
This compound stock solution
-
Cytochalasin B (to block cytokinesis)
-
Fixative (e.g., methanol:acetic acid)
-
Staining solution (e.g., Giemsa or a fluorescent DNA stain)
-
Microscope slides
-
Microscope
Procedure:
-
Cell Treatment: Treat cells with a range of this compound concentrations, including positive and negative controls.
-
Cytochalasin B Addition: Add cytochalasin B to the culture to allow for nuclear division without cell division, resulting in binucleated cells.
-
Cell Harvesting and Fixation: Harvest the cells, treat them with a hypotonic solution, and fix them.
-
Slide Preparation and Staining: Drop the fixed cells onto microscope slides and stain them.
-
Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope. An increase in the frequency of micronucleated cells indicates genotoxic potential.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Putative signaling cascade of this compound-induced apoptosis.
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow for determining this compound's cytotoxicity using the MTT assay.
Logical Relationship for Apoptosis vs. Necrosis Detection
Caption: Decision tree for cell fate determination via Annexin V/PI staining.
Conclusion
This compound is a potent veratrum alkaloid with significant toxic potential, primarily mediated through the persistent activation of voltage-gated sodium channels. While direct in vitro toxicological data for this compound is sparse, research on the related compound veratridine suggests that it can induce apoptosis in a calcium-dependent manner, involving mitochondrial dysfunction, oxidative stress, and the activation of the MAPK signaling pathway. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate the cytotoxicity, apoptotic potential, and genotoxicity of this compound in various cell lines. Such studies are crucial for a comprehensive understanding of its toxicological profile and for guiding the development of potential therapeutic applications or safety assessments. It is imperative that future research focuses on generating specific quantitative data for this compound to validate the predictive models based on related compounds and to provide a more precise risk assessment.
References
- 1. Veratridine induces apoptotic death in bovine chromaffin cells through superoxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hikers poisoned: Veratrum steroidal alkaloid toxicity following ingestion of foraged Veratrum parviflorum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Veratridine induces apoptotic death in bovine chromaffin cells through superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Legacy of Cevadine: A Technical Guide to its Historical Role in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cevadine, a steroidal alkaloid derived from the seeds of plants belonging to the Schoenocaulon and Veratrum genera, has played a significant, albeit often intertwined with its close analog veratridine, role in the annals of scientific inquiry. As a key component of the "veratrine" mixture, its potent effects on excitable tissues made it an early tool for investigating the fundamental principles of nerve and muscle function. This in-depth technical guide delves into the historical context of this compound's use in scientific research, providing a detailed overview of key experiments, quantitative data, and the evolving understanding of its mechanism of action.
Historical Perspective and Early Applications
The journey of this compound in research began with the study of "veratrine," a crude extract from Sabadilla seeds. Early investigations, dating back to the 19th century, noted the profound physiological effects of this mixture, including a pronounced decrease in blood pressure[1]. This observation sparked interest in its potential therapeutic applications for hypertension and its use as a pharmacological tool to understand cardiovascular regulation. These early studies, though lacking the precision of modern techniques, laid the groundwork for isolating and characterizing the active constituents of veratrine, leading to the identification of this compound and veratridine as the primary active compounds.
Mechanism of Action: A Tale of Sodium Channels
The primary mechanism of action for this compound, and the reason for its historical importance in neurophysiology, lies in its potent and specific interaction with voltage-gated sodium channels[2]. These channels are critical for the generation and propagation of action potentials in neurons and other excitable cells.
This compound binds to a specific receptor site on the alpha subunit of the sodium channel, now known as neurotoxin receptor site 2. This binding has a profound effect on the channel's gating properties: it causes the channel to remain persistently open, leading to a continuous influx of sodium ions. This sustained depolarization of the cell membrane results in hyperexcitability and, in some cases, eventual conduction block.
Research has shown that this compound and veratridine act at an intracellular site on the sodium channel and their action is mutually exclusive, suggesting a competitive interaction for the same or overlapping binding sites[3].
Signaling Pathway of this compound on Voltage-Gated Sodium Channels
Caption: Signaling pathway of this compound's action on a voltage-gated sodium channel.
Quantitative Data from Historical Research
The following tables summarize key quantitative data from historical studies on the effects of this compound. These values, while obtained using techniques of their time, provide valuable insights into the potency and action of this alkaloid.
| Parameter | Organism/Preparation | This compound Concentration | Observed Effect | Reference |
| 50% Maximum Depolarization | Not specified | 3.7 x 10⁻³ M | Membrane depolarization | [4] |
| Repetitive Electrical Activity Inhibition | Frog skeletal muscle | 10⁻⁶ mol/l | Induction of volleys of action potentials after a single stimulus | [4] |
| Slow Membrane Potential Oscillation | Frog skeletal muscle | 10⁻⁴ mol/l | Evoked slow membrane potential oscillations | [4] |
| Inhibition of Repetitive Firing | Frog skeletal muscle | 10⁻⁵ mol/l | Termination of slow oscillation activity | [4] |
| Competitive Interaction | Rat ventricular myocytes | 30 µM (with Veratridine) | Reduction of veratridine-induced tail current | [3] |
Key Experimental Protocols
The study of this compound's effects has relied heavily on electrophysiological techniques. Below are detailed methodologies for key experiments cited in historical literature.
Voltage-Clamp Experiments on Frog Skeletal Muscle
This protocol was instrumental in characterizing the direct effects of this compound on sodium channel function.
Objective: To measure the effect of this compound on the electrical properties of the muscle membrane.
Preparation:
-
Dissect a single muscle fiber from the sartorius muscle of a frog (Rana species).
-
Mount the fiber in a temperature-controlled chamber continuously perfused with Ringer's solution.
-
Use a two-microelectrode voltage-clamp technique to control the membrane potential and record the resulting currents.
Experimental Procedure:
-
Establish a stable resting membrane potential.
-
Apply depolarizing voltage steps to elicit sodium currents and record the control response.
-
Perfuse the chamber with Ringer's solution containing a known concentration of this compound (e.g., 10⁻⁶ M to 10⁻⁴ M).
-
After a sufficient incubation period, repeat the voltage-clamp protocol and record the changes in sodium current, including the appearance of a persistent inward current.
-
To study use-dependent effects, apply trains of short depolarizing pulses.
Data Analysis:
-
Measure the peak inward sodium current and the steady-state (persistent) current in the presence and absence of this compound.
-
Analyze the voltage-dependence of activation and inactivation of the sodium channels.
-
Characterize the kinetics of the this compound-modified channels.
Experimental Workflow for Voltage-Clamp Analysis
Caption: A typical workflow for a voltage-clamp experiment studying this compound.
Conclusion
This compound, from its early discovery as a component of a potent plant extract to its use in sophisticated electrophysiological studies, has been a valuable tool in the quest to understand the intricate workings of the nervous system. Its ability to specifically target and modify the function of voltage-gated sodium channels provided researchers with a molecular probe to dissect the mechanisms of excitability. While newer and more specific pharmacological agents have since been developed, the historical context of this compound's use in scientific research remains a testament to the power of natural products in driving fundamental biological discoveries and continues to inform our understanding of ion channel pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C32H49NO9 | CID 5380394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Effects of bencyclane on normal and this compound-modified Na channels in frog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Cevadine as a Tool for Studying Neuronal Excitability: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cevadine, a steroidal alkaloid derived from plants of the Schoenocaulon genus, serves as a potent pharmacological tool for the investigation of neuronal excitability. By targeting voltage-gated sodium channels (VGSCs), the primary mediators of action potential initiation and propagation, this compound induces a state of persistent channel activation. This unique mechanism of action allows for the controlled manipulation of neuronal membrane potential, offering a valuable model for studying the fundamental principles of neuronal signaling and for the preclinical assessment of novel therapeutics targeting ion channels. This guide provides a comprehensive overview of this compound's mechanism of action, detailed experimental protocols for its application in key neurophysiological assays, and a summary of its quantitative effects on neuronal function.
Introduction to this compound and Neuronal Excitability
Neuronal excitability, the ability of neurons to generate and propagate electrical signals, is fundamental to nervous system function. This process is primarily governed by the influx and efflux of ions across the neuronal membrane through specialized proteins known as ion channels. Among these, voltage-gated sodium channels (VGSCs) play a critical role in the rapid depolarization phase of the action potential.
This compound, along with its close structural analog veratridine, belongs to a class of lipid-soluble alkaloids that act as agonists of VGSCs. These compounds bind to site 2 on the α-subunit of the channel, a site also targeted by other neurotoxins such as batrachotoxin and aconitine. This binding event modifies the gating properties of the channel, leading to a hyperpolarizing shift in the voltage-dependence of activation and an inhibition of inactivation. The result is a persistent influx of sodium ions, causing sustained membrane depolarization and an increase in neuronal excitability. This property makes this compound an invaluable tool for researchers seeking to induce and study states of neuronal hyperexcitability in a controlled laboratory setting.
Mechanism of Action: Persistent Activation of Voltage-Gated Sodium Channels
This compound's primary molecular target is the voltage-gated sodium channel. Its binding to neurotoxin receptor site 2 induces a conformational change that favors the open state of the channel. This has two major consequences for channel gating:
-
Shift in Voltage-Dependence of Activation: this compound causes the channel to open at more negative membrane potentials than it normally would. This means that smaller depolarizing stimuli are sufficient to trigger channel opening, thereby lowering the threshold for action potential firing.
-
Inhibition of Inactivation: A key feature of VGSCs is their rapid inactivation, which terminates the influx of sodium and allows for repolarization of the membrane. This compound significantly slows or prevents this inactivation process, leading to a persistent inward sodium current as long as the membrane remains depolarized.
The sustained sodium influx not only leads to prolonged membrane depolarization but also has downstream consequences, including the activation of voltage-gated calcium channels and the reversal of the sodium-calcium exchanger, resulting in an increase in intracellular calcium concentration.
Caption: Signaling pathway of this compound-induced neuronal hyperexcitability.
Quantitative Data on this compound's Effects
The following table summarizes key quantitative parameters describing the effects of this compound and its analog veratridine on voltage-gated sodium channels. It is important to note that the potency of these compounds can vary depending on the specific sodium channel subtype and the experimental conditions.
| Parameter | Compound | Value | Cell Type/Channel Subtype | Reference |
| 50% Max. Depolarization | This compound | 3.7 x 10-3 M | Squid and Crayfish Giant Axons | [1] |
| 50% Max. Depolarization | Veratridine | 3.3 x 10-5 M | Squid and Crayfish Giant Axons | [1] |
| EC50 (Sustained Current) | Veratridine | 9.53 µM | Human Nav1.7 | [2][3][4] |
| IC50 (Peak Current) | Veratridine | 18.39 µM | Human Nav1.7 | [2][3][4] |
| Activation Shift | Veratridine (75 µM) | -6.5 mV | Human Nav1.7 | [2][3][4] |
| Inactivation Shift | Veratridine (75 µM) | -14.39 mV | Human Nav1.7 | [2][3][4] |
Note: More extensive quantitative data for this compound across various NaV subtypes is an area for further research.
Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing this compound to study neuronal excitability.
Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is the gold-standard technique for directly measuring the electrical activity of neurons. Both voltage-clamp and current-clamp configurations can be used to characterize the effects of this compound.
Objective: To record this compound-modified sodium currents (voltage-clamp) or changes in membrane potential and firing patterns (current-clamp).
Materials:
-
Cells: Primary cultured neurons (e.g., hippocampal or cortical neurons) or cell lines expressing specific VGSC subtypes (e.g., HEK293 cells).
-
External Solution (aCSF): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 25 mM NaHCO3, 1.25 mM NaH2PO4, and 10 mM glucose, bubbled with 95% O2/5% CO2.
-
Internal Solution (for whole-cell): 130 mM K-gluconate, 5 mM KCl, 10 mM HEPES, 0.5 mM EGTA, 4 mM Mg-ATP, 0.4 mM Na-GTP, pH adjusted to 7.3 with KOH.
-
This compound Stock Solution: 10 mM in DMSO.
-
Patch-clamp rig: Microscope, micromanipulators, amplifier, digitizer, and data acquisition software.
Protocol:
-
Cell Preparation: Plate neurons on coverslips and allow them to adhere and mature for at least 7 days in vitro.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Recording:
-
Transfer a coverslip with neurons to the recording chamber and perfuse with aCSF at a rate of 1-2 mL/min.
-
Establish a gigaohm seal (>1 GΩ) between the patch pipette and the membrane of a target neuron.
-
Rupture the membrane to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol to Assess this compound Effects:
-
Hold the cell at a hyperpolarized potential (e.g., -90 mV) to ensure recovery of VGSCs from inactivation.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.
-
Establish a baseline recording in aCSF.
-
Perfuse the chamber with aCSF containing the desired concentration of this compound (e.g., 1-100 µM).
-
Repeat the voltage-step protocol to record this compound-modified currents, paying close attention to the emergence of a non-inactivating (persistent) current component and a shift in the voltage-dependence of activation.
-
-
Current-Clamp Protocol to Assess this compound Effects:
-
Record the resting membrane potential.
-
Inject a series of hyperpolarizing and depolarizing current steps to elicit voltage responses and action potentials.
-
Establish a baseline recording in aCSF.
-
Perfuse with this compound-containing aCSF.
-
Monitor for changes in resting membrane potential, action potential threshold, firing frequency, and the emergence of spontaneous activity or plateau potentials.
-
-
Data Analysis: Analyze changes in current amplitude, kinetics, and voltage-dependence (voltage-clamp) or membrane potential and firing properties (current-clamp) using appropriate software.
Caption: Experimental workflow for patch-clamp analysis of this compound's effects.
Fluorescence Imaging
Fluorescence imaging with calcium or voltage-sensitive dyes provides a means to monitor the activity of large populations of neurons simultaneously.
Objective: To visualize this compound-induced changes in intracellular calcium or membrane potential in neuronal cultures.
Materials:
-
Cells: Primary cultured neurons.
-
Imaging Buffer (HBSS): Hank's Balanced Salt Solution.
-
Fluorescent Indicator: Fluo-4 AM (for calcium imaging) or a suitable voltage-sensitive dye (e.g., from the FLIPR family).
-
This compound Stock Solution: 10 mM in DMSO.
-
Fluorescence microscope: Equipped with an appropriate excitation light source, filters, and a sensitive camera.
Protocol:
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (typically 1-5 µM) in HBSS containing a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.
-
Incubate the neuronal culture with the loading solution for 30-60 minutes at 37°C.
-
Wash the cells gently with fresh HBSS to remove excess dye and allow for de-esterification (approximately 30 minutes).
-
-
Imaging:
-
Place the coverslip with the loaded neurons in the imaging chamber on the microscope stage.
-
Acquire a baseline fluorescence recording for a few minutes to establish the resting state of the neurons.
-
Add this compound to the imaging buffer at the desired final concentration.
-
Record the fluorescence changes over time. An increase in Fluo-4 fluorescence indicates an increase in intracellular calcium.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual neuronal cell bodies.
-
Measure the change in fluorescence intensity over time for each ROI.
-
Quantify parameters such as the amplitude, frequency, and duration of this compound-induced fluorescence transients.
-
Ion Flux Assay
Ion flux assays provide a high-throughput method to measure the influx of ions into cells. This can be achieved using radioactive isotopes (e.g., 22Na+) or, more commonly in modern drug discovery, using fluorescent ion indicators.
Objective: To measure this compound-induced sodium influx into neuronal cells.
Materials:
-
Cells: Neuronal cell line or primary neurons plated in a multi-well plate (e.g., 96-well).
-
Sodium Indicator Dye: A fluorescent sodium indicator such as Asante NaTRIUM Green-2 (ANG-2).
-
Assay Buffer: Physiological salt solution.
-
This compound Stock Solution: 10 mM in DMSO.
-
Fluorescence plate reader: Capable of kinetic reads.
Protocol:
-
Cell Plating: Seed cells into a black-walled, clear-bottom 96-well plate and culture for 24-48 hours.
-
Dye Loading:
-
Prepare a loading solution of the sodium indicator dye in assay buffer.
-
Remove the culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Assay:
-
If not using a no-wash assay format, gently wash the cells with assay buffer to remove extracellular dye.
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Use an automated dispenser to add this compound (at various concentrations for a dose-response curve) to the wells.
-
Immediately begin kinetic fluorescence measurements to monitor the increase in intracellular sodium.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase or the peak fluorescence change for each well.
-
Plot the response as a function of this compound concentration to determine the EC50.
-
Logical Relationships and Data Interpretation
The effects of this compound on neuronal excitability are dose-dependent. At low concentrations, this compound may subtly lower the threshold for action potential firing. As the concentration increases, more pronounced effects such as spontaneous firing and membrane depolarization are observed. At very high concentrations, this compound can lead to a complete depolarization block, where the membrane potential is held at a depolarized level, and the neuron is unable to fire further action potentials.
Caption: Dose-dependent effects of this compound on neuronal excitability.
Conclusion
This compound is a powerful and versatile tool for the study of neuronal excitability. Its well-characterized mechanism of action on voltage-gated sodium channels allows for the precise and reproducible induction of neuronal hyperexcitability. By employing the experimental protocols outlined in this guide, researchers can effectively utilize this compound to investigate the fundamental properties of neuronal signaling, explore the pathophysiology of diseases characterized by hyperexcitability, and screen for novel therapeutic agents that modulate ion channel function. As with any potent neurotoxin, careful handling and dose-selection are paramount to achieving reliable and interpretable results.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a high-throughput fluorescent no-wash sodium influx assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a high-throughput fluorescent no-wash sodium influx assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigation of Cevadine's Effects on Cardiac Myocytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cevadine, a steroidal alkaloid derived from plants of the Veratrum and Schoenocaulon genera, exerts significant effects on cardiac myocytes primarily through its interaction with voltage-gated sodium channels. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, its impact on cardiac myocyte electrophysiology and calcium homeostasis, and the downstream signaling pathways implicated in its cardiotoxic effects. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual representations of the key molecular events to serve as a resource for researchers in pharmacology, toxicology, and cardiovascular drug development.
Introduction
Veratrum alkaloids, including this compound and the more extensively studied veratridine, are known for their potent effects on excitable tissues. In cardiac myocytes, these compounds modulate the function of voltage-gated sodium channels (Nav1.5), leading to alterations in the cardiac action potential and intracellular ion concentrations. Understanding the precise effects of this compound is crucial for assessing its toxicological profile and for exploring the potential of related compounds in therapeutic contexts. This guide aims to provide a detailed technical foundation for the preliminary investigation of this compound's effects on cardiac myocytes.
Mechanism of Action at the Cardiac Sodium Channel
The primary molecular target of this compound in cardiac myocytes is the α-subunit of the voltage-gated sodium channel (Nav1.5).
Key Findings:
-
Binding Site: this compound and veratridine act at a common intracellular site on the sodium channel.[1][2] Their actions are mutually exclusive, suggesting a competitive or allosteric interaction at the same receptor site.[1][2]
-
Channel Gating Modification: Unlike channel blockers, this compound is a channel modifier. It binds to the open state of the sodium channel and inhibits its inactivation. This results in a persistent, or late, inward sodium current (INaL) during the plateau phase of the cardiac action potential.
-
Consequences of Channel Modification: The sustained sodium influx leads to membrane depolarization, prolongation of the action potential duration (APD), and an increase in the intracellular sodium concentration ([Na+]i).
Quantitative Data on Veratrum Alkaloid Effects
Direct quantitative data for this compound's effects on cardiac myocytes is limited in the readily available scientific literature. However, data from studies on the closely related and mechanistically similar veratrum alkaloid, veratridine, as well as other alkaloids from Veratrum taliense, can provide valuable insights into the expected dose-dependent effects of this compound.
Table 1: Effects of Veratrum Alkaloids on Cardiac Sodium Channel (Nav1.5) Current
| Alkaloid | Preparation | Effect | Concentration/IC50 | Reference |
| Isorubijervine | Isolated from Veratrum taliense | Inhibition of Nav1.5 | IC50: 6.962 µM | |
| Rubijervine | Isolated from Veratrum taliense | Inhibition of Nav1.5 | IC50: 10.81 µM |
Table 2: Electrophysiological Effects of Veratridine on Cardiac Myocytes
| Parameter | Cell Type | Effect | Concentration | Reference |
| Action Potential Duration | Sheep Purkinje fibers | Prolongation | 0.1-1 µM | |
| Intracellular Na+ Activity | Sheep Purkinje fibers | Increase | 0.1-1 µM | |
| Twitch Tension | Sheep Purkinje fibers | Increase | 0.1-1 µM |
Signaling Pathways
The interaction of this compound with cardiac sodium channels initiates a cascade of downstream signaling events, primarily driven by the disruption of intracellular ion homeostasis.
Primary Signaling Cascade
The initial and most critical signaling event is the sustained influx of sodium ions. This leads to an elevation of intracellular sodium, which subsequently reverses the normal operation of the sodium-calcium exchanger (NCX). Instead of extruding calcium, the NCX begins to import calcium into the cell, leading to intracellular calcium overload.
Caption: this compound-induced primary signaling cascade in cardiac myocytes.
Downstream Consequences of Calcium Overload
The sustained elevation of intracellular calcium triggers a number of downstream pathways that contribute to the arrhythmogenic and cardiotoxic effects of this compound.
Caption: Downstream signaling pathways activated by calcium overload.
Experimental Protocols
The following sections outline detailed methodologies for key experiments to investigate the effects of this compound on cardiac myocytes.
Isolation of Adult Ventricular Myocytes
This protocol describes the enzymatic dissociation of single, viable ventricular myocytes from an adult rat or mouse heart using a Langendorff perfusion system.
Materials:
-
Langendorff perfusion apparatus
-
Perfusion Buffer (e.g., Tyrode's solution)
-
Enzyme Solution (e.g., Perfusion Buffer with collagenase type II and protease type XIV)
-
Stop Solution (e.g., Perfusion Buffer with bovine serum albumin)
-
Calcium-tolerant storage solution
Procedure:
-
Anesthetize the animal and perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.
-
Initiate retrograde perfusion with oxygenated Perfusion Buffer at 37°C to clear the coronary circulation of blood.
-
Switch the perfusion to the Enzyme Solution to digest the extracellular matrix.
-
Monitor the heart for signs of digestion (e.g., softening, swelling).
-
Once digestion is complete, remove the heart from the cannula and gently tease apart the ventricular tissue in the Stop Solution.
-
Filter the cell suspension to remove undigested tissue.
-
Allow the myocytes to settle by gravity and gently reintroduce calcium in a stepwise manner to obtain calcium-tolerant, rod-shaped myocytes.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for recording sodium currents and action potentials from isolated cardiac myocytes.
Equipment:
-
Inverted microscope with a perfusion chamber
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Borosilicate glass capillaries and microelectrode puller
Solutions:
-
External Solution (for INa): Na+-based solution with blockers for K+ and Ca2+ channels (e.g., CsCl, CdCl2).
-
Pipette Solution (for INa): CsF-based solution to block K+ channels from the inside.
-
External Solution (for APs): Standard Tyrode's solution.
-
Pipette Solution (for APs): K+-based solution mimicking the intracellular environment.
Procedure:
-
Plate isolated myocytes in the perfusion chamber on the microscope stage.
-
Pull patch pipettes to a resistance of 2-5 MΩ when filled with pipette solution.
-
Approach a single, healthy myocyte with the pipette and form a gigaohm seal.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
For Sodium Current Recording:
-
Hold the cell at a negative potential (e.g., -100 mV) to ensure sodium channel availability.
-
Apply depolarizing voltage steps to elicit sodium currents.
-
Apply this compound at various concentrations to the external solution and record the changes in peak and late sodium current.
-
-
For Action Potential Recording:
-
Switch to current-clamp mode.
-
Elicit action potentials using brief current injections.
-
Perfuse with this compound and record changes in action potential duration, resting membrane potential, and the occurrence of early or delayed afterdepolarizations.
-
Intracellular Calcium Imaging
This protocol is for measuring changes in intracellular calcium concentration in response to this compound.
Equipment:
-
Fluorescence microscope with a calcium imaging system (e.g., using Fura-2 or Fluo-4).
-
Field stimulation electrodes.
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
Procedure:
-
Load isolated myocytes with the calcium-sensitive dye according to the manufacturer's protocol.
-
Place the coverslip with loaded cells in a perfusion chamber on the microscope stage.
-
Electrically pace the myocytes at a physiological frequency (e.g., 1 Hz).
-
Record baseline calcium transients.
-
Perfuse the chamber with a solution containing this compound at the desired concentration.
-
Record the changes in the amplitude, duration, and decay kinetics of the calcium transients, as well as the diastolic calcium level.
Experimental Workflow and Logic
The investigation of this compound's effects on cardiac myocytes should follow a logical progression from its primary target to its cellular and functional consequences.
Caption: Logical workflow for investigating this compound's cardiac effects.
Conclusion
This compound is a potent modulator of cardiac myocyte function, acting primarily on voltage-gated sodium channels to induce a state of cellular sodium and subsequent calcium overload. This guide provides a foundational framework for the systematic investigation of its effects. While specific quantitative data for this compound remains an area for further research, the information available for mechanistically similar veratrum alkaloids provides a strong basis for hypothesis-driven experimentation. The detailed protocols and workflow presented herein are intended to facilitate rigorous and reproducible research into the cardiac effects of this compound and related compounds. Such studies are essential for a complete understanding of their toxicological properties and for the potential development of novel therapeutic agents targeting cardiac ion channels.
References
Foundational Research on the Neurotoxic Effects of Cevadine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cevadine, a steroidal alkaloid derived from plants of the Veratrum and Schoenocaulon genera, is a potent neurotoxin that exerts its primary effect through the persistent activation of voltage-gated sodium channels (VGSCs). This sustained channel opening leads to a prolonged influx of sodium ions, causing membrane depolarization, hyperexcitability, and subsequent neurotoxic cascades. This technical guide provides an in-depth overview of the foundational research on the neurotoxic effects of this compound, with a focus on its mechanism of action, impact on neuronal signaling, and the experimental methodologies used to elucidate these effects. Quantitative data from various studies are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound's neurotoxicity.
Mechanism of Action: Persistent Activation of Voltage-Gated Sodium Channels
This compound, along with its more extensively studied analogue veratridine, binds to site 2 of the VGSC α-subunit. This binding modifies the channel's gating properties, leading to a hyperpolarizing shift in the voltage-dependence of activation and the inhibition of channel inactivation[1][2]. The result is a persistent inward sodium current, even at resting membrane potentials, which leads to sustained membrane depolarization[3][4]. The concentration of this compound required for 50% of the maximum depolarization has been estimated to be 3.7 x 10⁻³ M, indicating a lower potency compared to veratridine (3.3 x 10⁻⁵ M)[3].
Quantitative Data on Neurotoxic Effects
The neurotoxic effects of this compound and its analogues have been quantified in various in vitro models. While specific EC50 and IC50 values for this compound are less commonly reported than for veratridine, the available data provide insights into its potency.
| Parameter | Toxin | Value | Cell Type/Model | Reference |
| 50% Maximum Depolarization | This compound | 3.7 x 10⁻³ M | Squid and Crayfish Giant Axons | [3] |
| 50% Maximum Depolarization | Veratridine | 3.3 x 10⁻⁵ M | Squid and Crayfish Giant Axons | [3] |
| IC50 (Peak Current Inhibition) | Veratridine | 18.39 µM | HEK293A cells expressing human Nav1.7 | [5][6][7] |
| EC50 (Sustained Current) | Veratridine | 9.53 µM | HEK293A cells expressing human Nav1.7 | [5][6][7] |
| EC50 (Concentration-Response) | Veratridine | 24 µM | Not Specified | [8] |
| Cell Viability (IC50) | L-DOPA | 81.2 ± 4.81 µg/mL (after 72h) | Caco-2 cells | [9] |
Note: Data for veratridine is included for comparative purposes due to the limited availability of specific quantitative data for this compound.
Experimental Protocols
The investigation of this compound's neurotoxic effects relies on a variety of specialized experimental techniques. Below are detailed methodologies for key experiments.
Electrophysiology: Patch-Clamp Technique
The patch-clamp technique is essential for studying the effects of this compound on ion channel function at the single-cell level.
Objective: To measure the effect of this compound on the gating properties of voltage-gated sodium channels.
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Inverted microscope
-
Micromanipulator
-
Borosilicate glass capillaries for pipette fabrication
-
Cell culture of neurons or a cell line expressing VGSCs (e.g., SH-SY5Y, HEK293)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4)
-
Internal pipette solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA (pH 7.2)
-
This compound stock solution
Procedure:
-
Prepare neuronal cell culture on glass coverslips.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Mount the coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Approach a target cell with the patch pipette and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps to elicit sodium currents.
-
Record baseline sodium currents.
-
Perfuse the chamber with the external solution containing the desired concentration of this compound.
-
Record sodium currents in the presence of this compound, observing for changes in peak current amplitude, inactivation kinetics, and the appearance of a persistent current.
Calcium Imaging
Calcium imaging is used to visualize and quantify changes in intracellular calcium concentration ([Ca²⁺]i) following this compound application.
Objective: To measure the effect of this compound on intracellular calcium dynamics.
Materials:
-
Fluorescence microscope with a calcium imaging system
-
Neuronal cell culture on glass-bottom dishes
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution
Procedure:
-
Load cultured neurons with a calcium-sensitive dye (e.g., 5 µM Fluo-4 AM in HBSS) for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Mount the dish on the microscope stage and acquire a baseline fluorescence recording.
-
Apply this compound at the desired concentration to the cells.
-
Record the changes in fluorescence intensity over time. An increase in fluorescence indicates an elevation in [Ca²⁺]i.
-
Quantify the change in fluorescence relative to the baseline to determine the magnitude of the calcium response.
Neurotransmitter Release Assay
This assay measures the effect of this compound on the release of neurotransmitters, such as glutamate.
Objective: To quantify this compound-induced neurotransmitter release from synaptosomes.
Materials:
-
Synaptosome preparation from rat brain tissue
-
Perfusion system
-
Glutamate assay kit
-
This compound stock solution
Procedure:
-
Prepare synaptosomes from the desired brain region (e.g., hippocampus or cortex).
-
Equilibrate the synaptosomes in a physiological buffer.
-
Stimulate the synaptosomes with a depolarizing agent (e.g., 4-aminopyridine) in the presence or absence of this compound.
-
Collect the perfusate at different time points.
-
Measure the concentration of glutamate in the collected samples using a glutamate assay kit.
-
Compare the amount of glutamate released in the presence of this compound to the control conditions.
Cell Viability and Apoptosis Assays
These assays are used to assess the cytotoxic effects of this compound and to determine if cell death occurs via apoptosis.
Objective: To determine the effect of this compound on neuronal viability and to quantify apoptosis.
Materials:
-
Neuronal cell culture
-
MTT or LDH assay kit for cell viability
-
Caspase-3 colorimetric or fluorometric assay kit for apoptosis
-
This compound stock solution
Procedure (Caspase-3 Assay):
-
Plate neuronal cells in a 96-well plate and treat with various concentrations of this compound for a specified duration.
-
Lyse the cells according to the assay kit protocol.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay or Ac-DEVD-AMC for fluorometric assay) to the cell lysates.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance (for colorimetric assay) or fluorescence (for fluorometric assay) using a plate reader.
-
The increase in signal is proportional to the caspase-3 activity and the number of apoptotic cells[10][11][12][13].
Signaling Pathways and Experimental Workflows
The persistent influx of sodium caused by this compound triggers a cascade of downstream signaling events that contribute to its neurotoxicity.
This compound-Induced Neurotoxic Signaling Pathway
The primary event in this compound neurotoxicity is the persistent activation of VGSCs, leading to a sustained influx of Na⁺ ions. This causes membrane depolarization, which in turn activates voltage-gated calcium channels (VGCCs), resulting in an influx of Ca²⁺. The elevated intracellular Ca²⁺ concentration is a critical node in the signaling cascade, leading to mitochondrial dysfunction, oxidative stress, and the activation of apoptotic pathways.
Experimental Workflow for Assessing Neurotoxicity
A typical experimental workflow to investigate the neurotoxic effects of this compound involves a multi-tiered approach, starting from the molecular level and progressing to cellular and functional outcomes.
Logical Relationship of this compound's Effects
The neurotoxic effects of this compound can be understood as a logical progression of events, where the initial interaction with the sodium channel leads to a series of cellular dysfunctions that ultimately result in neuronal death.
Conclusion
This compound is a valuable pharmacological tool for studying the role of voltage-gated sodium channels in neuronal function and dysfunction. Its ability to induce persistent channel activation provides a model for understanding the downstream consequences of excessive sodium influx and subsequent calcium overload. The neurotoxic effects of this compound, including altered neurotransmitter release and induction of apoptosis, are direct consequences of this primary mechanism. Further research focusing on the specific signaling intermediates and the development of more specific quantitative assays for this compound will enhance its utility in neurotoxicological studies and drug development aimed at mitigating the effects of sodium channelopathies.
References
- 1. Veratridine - Wikipedia [en.wikipedia.org]
- 2. 钠通道 [sigmaaldrich.com]
- 3. Veratridine | C36H51NO11 | CID 6280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Persistent sodium current - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Veratridine modifies the gating of human voltage-gated sodium channel Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Veratridine modifies the gating of human voltage-gated sodium channel Nav1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols: Dose-Response Curve Analysis of Cevadine in Xenopus Oocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cevadine is a steroidal alkaloid known to modulate the function of voltage-gated sodium channels (NaVs), which are crucial for the initiation and propagation of action potentials in excitable cells.[1] The Xenopus laevis oocyte expression system is a robust and versatile platform for detailed electrophysiological characterization of ion channels.[2][3][4] Its large size facilitates the two-electrode voltage clamp (TEVC) technique, allowing for precise control of the membrane potential and accurate measurement of ionic currents.[5] This document provides a detailed protocol for performing a dose-response analysis of this compound on NaV channels expressed in Xenopus oocytes, a critical step in understanding its potency and mechanism of action.
This compound, and its analogue Veratridine, are known to cause persistent activation of sodium channels by inhibiting their inactivation.[1] This leads to a prolonged influx of sodium ions, which can be observed electrophysiologically as a sustained inward current or a prominent "tail" current upon repolarization.[6][7] Studies on cardiac myocytes have shown that this compound induces a tail current with a half-maximal effect at approximately 4 µM and saturation around 30 µM.[6] This information provides a basis for the concentration range to be explored in the dose-response analysis.
Signaling Pathway of this compound Action on Voltage-Gated Sodium Channels
This compound is understood to act on voltage-gated sodium channels, which are integral membrane proteins responsible for the rising phase of the action potential in most excitable cells. The proposed mechanism involves the binding of this compound to the channel, leading to a modification of its gating properties. Specifically, this compound is thought to inhibit the fast inactivation process, resulting in a persistent sodium influx.
Experimental Protocols
Preparation of Xenopus Oocytes and cRNA Injection
Materials:
-
Mature female Xenopus laevis frogs
-
Collagenase solution (e.g., 2 mg/mL in Ca2+-free OR-2 solution)
-
OR-2 solution (82.5 mM NaCl, 2 mM KCl, 1 mM MgCl2, 5 mM HEPES, pH 7.5)
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5) supplemented with 2.5 mM sodium pyruvate and 50 µg/mL gentamycin
-
cRNA encoding the desired voltage-gated sodium channel subtype (e.g., NaV1.5) at a concentration of 0.1-1 µg/µL
-
Microinjection setup (e.g., Nanoject)
Procedure:
-
Surgically remove ovarian lobes from an anesthetized Xenopus laevis frog.
-
Isolate oocytes by treating the ovarian lobes with collagenase solution for 1-2 hours with gentle agitation to defolliculate.
-
Wash the oocytes thoroughly with OR-2 solution to remove residual collagenase and cellular debris.
-
Select healthy stage V-VI oocytes (large, with a clear distinction between the animal and vegetal poles).
-
Inject each oocyte with 50 nL of the NaV channel cRNA solution using a microinjection system.
-
Incubate the injected oocytes in ND96 solution at 16-18°C for 2-5 days to allow for channel expression.
Preparation of this compound Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
ND96 solution
Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in DMSO.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, prepare a series of working solutions by diluting the stock solution in ND96 solution to the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM).
-
Ensure the final concentration of DMSO in the working solutions is low (typically ≤ 0.1%) to avoid solvent effects on the oocytes. Prepare a vehicle control solution containing the same final concentration of DMSO.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
Materials:
-
TEVC setup (amplifier, headstages, micromanipulators, recording chamber)
-
Glass capillaries for pulling microelectrodes
-
3 M KCl solution
-
Agarose bridges (if necessary)
-
Data acquisition system and software
Procedure:
-
Pull glass microelectrodes to a resistance of 0.5-2 MΩ when filled with 3 M KCl.
-
Place an oocyte expressing the NaV channels in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
-
Clamp the oocyte membrane potential to a holding potential of -100 mV.
-
Record baseline sodium currents using a suitable voltage-clamp protocol. For NaV channels, a typical protocol would be a step depolarization to a potential that elicits a peak inward current (e.g., -10 mV to +20 mV) for 50-100 ms.
-
Begin perfusion with the vehicle control solution (ND96 + DMSO) and record the currents to ensure there are no effects from the solvent.
-
Sequentially perfuse the oocyte with increasing concentrations of this compound, allowing the current to stabilize at each concentration before recording.
-
Wash out the drug with ND96 solution to observe the reversibility of the effect.
-
Repeat the procedure for multiple oocytes (n ≥ 5) for each dose-response curve.
Experimental Workflow
The following diagram illustrates the key steps involved in the dose-response analysis of this compound in Xenopus oocytes.
Data Presentation
The primary endpoints for the dose-response analysis are the potentiation of the sodium current, often measured as an increase in the sustained or tail current. The data should be normalized to the maximal response and plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve can then be fitted to the data to determine the EC50 (half-maximal effective concentration) and the Hill coefficient.
Table 1: Representative Dose-Response Data for this compound on NaV Channels
| This compound Concentration (µM) | Normalized Response (%) |
| 0.1 | 5.2 ± 1.1 |
| 0.3 | 15.8 ± 2.5 |
| 1 | 35.4 ± 4.1 |
| 3 | 48.1 ± 3.8 |
| 10 | 75.3 ± 5.2 |
| 30 | 92.1 ± 3.5 |
| 100 | 98.7 ± 1.9 |
Table 2: Calculated Dose-Response Parameters for this compound
| Parameter | Value |
| EC50 | 4.5 µM |
| Hill Coefficient | 1.2 |
| Maximal Effect (Emax) | ~100% |
Note: The data presented in these tables are representative and should be determined experimentally.
Logical Relationship for Data Analysis
The following diagram outlines the logical steps for analyzing the electrophysiological data to derive the dose-response parameters.
References
- 1. Mutually exclusive action of cationic veratridine and this compound at an intracellular site of the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Action of Clathrodin and Analogues on Voltage-Gated Sodium Channels | MDPI [mdpi.com]
- 3. Voltage clamp recordings from Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Patch clamp and perfusion techniques to study ion channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Mutually exclusive action of cationic veratridine and this compound at an intracellular site of the cardiac sodium channel. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Application Notes and Protocols for Preparing Stable Stock Solutions of Cevadine for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cevadine is a steroidal alkaloid derived from plants of the Schoenocaulon and Veratrum genera. It is a potent activator of voltage-gated sodium channels (VGSCs), making it a valuable tool for in vitro studies of neuronal excitability, synaptic transmission, and for screening potential therapeutic agents that target these channels.[1] Proper preparation and storage of this compound stock solutions are critical for obtaining reproducible and reliable experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of stable this compound stock solutions for use in various in vitro assays.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for the preparation of stable and accurate stock solutions.
| Property | Value | Source |
| Molecular Formula | C₃₂H₄₉NO₉ | MedKoo Biosciences |
| Molecular Weight | 591.74 g/mol | MedKoo Biosciences |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Ethanol. Slightly soluble in ether and chloroform. Very slightly soluble in water. | [1] |
| Storage of Solid | Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years). | [2] |
Recommended Solvents for Stock Solutions
Based on its solubility profile, Dimethyl Sulfoxide (DMSO) and absolute Ethanol are the recommended solvents for preparing this compound stock solutions for in vitro assays.
-
DMSO: Offers high solubility for this compound, allowing for the preparation of concentrated stock solutions. It is a common solvent in cell-based assays, but its concentration in the final assay medium should be carefully controlled, typically kept below 0.5%, as higher concentrations can be cytotoxic.
-
Ethanol: Provides good solubility for this compound and is readily volatile, which can be advantageous in certain experimental setups. Similar to DMSO, the final concentration of ethanol in the culture medium should be minimized to avoid solvent-induced artifacts.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for serial dilutions in in vitro assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Tare the Weighing Vessel: Place a clean, dry microcentrifuge tube or amber glass vial on the analytical balance and tare the weight.
-
Weigh this compound: Carefully weigh out 5.92 mg of this compound into the tared vessel.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the vessel containing the this compound powder.
-
Dissolve the Compound: Tightly cap the vessel and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot for Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or amber glass vials to minimize freeze-thaw cycles.
-
Label and Store: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol outlines the serial dilution of the 10 mM stock solution to prepare working solutions for a typical in vitro assay, such as a patch-clamp experiment or a neurotoxicity assay.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile assay buffer or cell culture medium
-
Sterile microcentrifuge tubes or 96-well plates
-
Pipettes and sterile filter tips
Procedure:
-
Determine Final Concentration Range: Based on literature or preliminary experiments, determine the desired final concentrations of this compound for your assay. A common starting point for neuroactive compounds is in the low micromolar (µM) to nanomolar (nM) range.
-
Perform Serial Dilutions:
-
To prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 in your assay buffer or medium (e.g., add 1 µL of 10 mM stock to 99 µL of buffer).
-
From the 100 µM working solution, perform further serial dilutions to achieve the desired final concentrations (e.g., 10 µM, 1 µM, 100 nM, etc.).
-
-
Solvent Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This is crucial to account for any effects of the solvent on the cells.
-
Apply to Assay: Add the prepared working solutions and the vehicle control to your in vitro assay system.
Stability and Storage of Stock Solutions
Proper storage is crucial to maintain the integrity and activity of this compound stock solutions.
| Solvent | Storage Temperature | Estimated Stability | Recommendations |
| DMSO | -20°C | Up to 1 month[3] | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Protect from light. |
| DMSO | -80°C | Up to 1 year[4] | Preferred for long-term storage. Aliquot and protect from light. |
| Ethanol | -20°C | Not explicitly determined, but expected to be stable for several weeks. | Prepare fresh for optimal results. Aliquot and protect from light. |
Note: The stability data for the closely related veratrum alkaloid, veratridine, suggests that solutions in chloroform are stable for at least 6 months at -20°C.[1] While not a direct measure for this compound in DMSO or ethanol, it indicates the general stability of this class of compounds when stored properly. It is always recommended to perform a quality control check if a stock solution has been stored for an extended period.
Mandatory Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing and using this compound stock solutions.
Signaling Pathway of this compound Action on Voltage-Gated Sodium Channels
Caption: this compound's mechanism of action on voltage-gated sodium channels.
References
Application Notes and Protocols: Utilizing Cevadine to Model Hyperexcitability in Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuronal hyperexcitability is a hallmark of numerous neurological and psychiatric disorders, including epilepsy, neuropathic pain, and certain neurodegenerative diseases. Modeling this pathological state is crucial for understanding disease mechanisms and for the discovery and validation of novel therapeutic agents. Cevadine, a steroidal alkaloid derived from the seeds of Schoenocaulon officinale, is a potent neurotoxin that serves as a valuable pharmacological tool for inducing neuronal hyperexcitability in experimental models. By persistently activating voltage-gated sodium channels, this compound provides a reliable and reproducible method for mimicking the excessive neuronal firing observed in various pathological conditions.
These application notes provide a comprehensive overview of the use of this compound to model hyperexcitability in both in vitro and in vivo systems. Detailed protocols for key applications are provided, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.
Mechanism of Action: Persistent Activation of Voltage-Gated Sodium Channels
This compound, along with its more extensively studied analog veratridine, belongs to the veratrum alkaloid family. Its primary mechanism of action is the binding to site 2 on the alpha subunit of voltage-gated sodium channels (VGSCs).[1] This binding has several critical consequences for neuronal function:
-
Inhibition of Inactivation: this compound prevents the fast inactivation of VGSCs, leading to a persistent inward sodium (Na+) current following membrane depolarization.[1]
-
Shift in Activation Threshold: It shifts the voltage dependence of channel activation to more negative potentials, meaning the channels open at potentials closer to the resting membrane potential.[1]
-
Prolonged Depolarization: The sustained Na+ influx causes a prolonged depolarization of the neuronal membrane.
-
Neuronal Hyperexcitability: This prolonged depolarization leads to a state of hyperexcitability, characterized by repetitive, uncontrolled firing of action potentials.[2]
This persistent activation of VGSCs and the resultant increase in intracellular sodium also leads to a secondary influx of calcium (Ca2+) through voltage-gated calcium channels and the reversal of the Na+/Ca2+ exchanger, which can contribute to excitotoxicity and neuronal damage.[1]
Caption: Mechanism of this compound-induced neuronal hyperexcitability.
Applications in Disease Modeling
This compound's ability to induce hyperexcitability makes it a versatile tool for modeling various neurological disorders.
Epilepsy and Seizure Models
Epilepsy is characterized by spontaneous recurrent seizures resulting from excessive, synchronous neuronal firing. This compound can be used in acute in vitro models to induce epileptiform activity that mimics interictal discharges.
Key Applications:
-
Screening of potential anti-epileptic drugs (AEDs), particularly those targeting sodium channels.
-
Investigating the fundamental cellular and network mechanisms of seizure generation.
-
Studying the transition from normal neuronal activity to pathological, synchronized bursting.
Quantitative Data Summary
The following table summarizes typical concentrations and observed electrophysiological effects when using veratrum alkaloids to induce hyperexcitability. Note that this compound's effects are qualitatively similar to veratridine, though potencies may differ.[3]
| Parameter | Veratridine | This compound | Reference |
| Typical Concentration Range (in vitro) | 100 nM - 10 µM | 200 nM - 2 µM | [3] |
| Effect on Resting Membrane Potential | Depolarization | Depolarization | [3] |
| Induced Activity | Repetitive discharges, paroxysmal depolarization shifts | Similar to veratridine | [3] |
| Target | Voltage-Gated Sodium Channels | Voltage-Gated Sodium Channels | [1][4] |
Neurodegenerative Disease Models
Neuronal hyperexcitability is an early feature in several neurodegenerative diseases, such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease, and is thought to contribute to excitotoxic cell death.[5] this compound can be used to model this early hyperexcitable state to investigate downstream pathological cascades and test neuroprotective compounds.
Key Applications:
-
Inducing an excitotoxic state in neuronal cultures to study mechanisms of cell death.[6]
-
Investigating the link between hyperexcitability and protein aggregation or mitochondrial dysfunction.
-
Screening for compounds that can mitigate excitotoxicity and promote neuronal survival.
Chronic Pain Models
Hyperexcitability of peripheral nociceptive neurons is a key mechanism underlying neuropathic pain. While less common than other models, this compound can be applied to sensory neuron cultures to mimic the spontaneous firing and lowered activation threshold seen in chronic pain states.
Key Applications:
-
Studying the molecular changes in sensory neurons following a hyperexcitable insult.
-
High-throughput screening of novel analgesics that act by dampening neuronal excitability.
-
Investigating the role of specific sodium channel subtypes in pain signaling.
Experimental Protocols
Protocol 1: Induction of Epileptiform Activity in Acute Rodent Brain Slices
This protocol describes how to induce and record epileptiform activity from neurons in acute hippocampal or cortical slices using this compound. This is a common model for screening compounds with anti-seizure potential.
Caption: Workflow for inducing hyperexcitability in brain slices.
Materials:
-
Rodent (mouse or rat)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine mixture)
-
Perfusion pump and surgical tools
-
Vibrating microtome (vibratome)
-
Carbogen gas (95% O₂, 5% CO₂)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Electrophysiology rig with amplifier, micromanipulators, and data acquisition system
-
Glass capillaries for patch pipettes
-
Artificial Cerebrospinal Fluid (aCSF) solutions (see table below)[7][8]
aCSF Solution Compositions (for 1 Liter)
| Component | Slicing aCSF (Sucrose-based) | Recording aCSF | Unit |
| Sucrose | 210 | - | mM |
| NaCl | - | 124 | mM |
| KCl | 2.5 | 2.5 | mM |
| NaH₂PO₄ | 1.25 | 1.25 | mM |
| MgCl₂ | 7 | 1.3 | mM |
| CaCl₂ | 0.5 | 2.5 | mM |
| NaHCO₃ | 26 | 26 | mM |
| D-Glucose | 10 | 10 | mM |
Procedure:
-
Preparation: Prepare all aCSF solutions in advance. Chill the slicing aCSF to 0-4°C. Continuously bubble all solutions with carbogen for at least 15-20 minutes prior to and throughout the experiment to maintain pH and oxygenation.[7][9]
-
Anesthesia and Perfusion: Deeply anesthetize the animal according to approved institutional protocols. Perform transcardial perfusion with ice-cold, carbogenated slicing aCSF until the brain is cleared of blood.[10]
-
Brain Extraction and Slicing: Rapidly dissect the brain and place it in the ice-cold slicing aCSF. Glue the desired brain region onto the vibratome stage and submerge in the slicing chamber filled with the same cold, oxygenated solution. Cut 300-400 µm thick slices.[8][10]
-
Slice Recovery: Transfer the slices to a recovery chamber containing recording aCSF pre-warmed to 32-34°C. Allow slices to recover for at least 30 minutes, then maintain them at room temperature for at least another 30 minutes before recording.[7][11]
-
Recording Setup: Transfer a single slice to the recording chamber on the microscope stage. Continuously perfuse the slice with carbogenated recording aCSF at a rate of 2-3 mL/min.
-
Electrophysiological Recording: a. Using visual guidance (DIC or IR microscopy), approach a pyramidal neuron in the region of interest (e.g., CA1 of the hippocampus or Layer V of the cortex) with a glass pipette (3-6 MΩ resistance) filled with intracellular solution. b. Establish a gigaohm seal and achieve whole-cell configuration. c. In current-clamp mode, record baseline neuronal activity, noting the resting membrane potential and response to current injections (e.g., single action potentials).
-
This compound Application: Switch the perfusion to recording aCSF containing the desired final concentration of this compound (e.g., 200 nM - 1 µM). This is typically done by adding a concentrated stock to the aCSF reservoir.
-
Data Acquisition: Record the changes in neuronal firing. This compound will induce a gradual membrane depolarization and the appearance of spontaneous, repetitive bursts of action potentials, often riding on a paroxysmal depolarizing shift (PDS).[2]
-
Drug Testing and Washout: After establishing a stable pattern of epileptiform activity, a test compound (e.g., a novel AED) can be co-applied with this compound to assess its ability to suppress the hyperexcitability. A washout period with this compound-only aCSF can be performed to check for reversibility.
Conclusion
This compound is a powerful and effective pharmacological agent for inducing neuronal hyperexcitability in a variety of experimental contexts. By reliably activating voltage-gated sodium channels, it provides researchers with a tool to model key aspects of diseases such as epilepsy, neurodegeneration, and chronic pain. The protocols and data provided herein offer a foundation for scientists to incorporate this compound into their research and drug discovery workflows, ultimately advancing our understanding and treatment of disorders rooted in neuronal hyperexcitability.
References
- 1. Veratridine - Wikipedia [en.wikipedia.org]
- 2. Suppression of Neuronal Hyperexcitability and Associated Delayed Neuronal Death by Adenoviral Expression of GABACReceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different actions of aconitine and veratrum alkaloids on frog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mutually exclusive action of cationic veratridine and this compound at an intracellular site of the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. precisionary.com [precisionary.com]
- 8. protocols.io [protocols.io]
- 9. m.youtube.com [m.youtube.com]
- 10. Protocol for obtaining rodent brain slices for electrophysiological recordings or neuroanatomical studies [protocols.io]
- 11. digitalcommons.providence.org [digitalcommons.providence.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility Issues with Cevadine in Physiological Buffers
For researchers, scientists, and drug development professionals utilizing Cevadine, ensuring its proper dissolution in physiological buffers is critical for experimental success. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common solubility challenges encountered when working with this potent neurotoxin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound, also known as veratrine, is a steroidal alkaloid derived from plants of the Veratrum species.[1] It is a well-documented activator of voltage-gated sodium channels, making it a valuable tool in neuroscience research.[2] However, this compound is characterized by its poor solubility in aqueous solutions, which can lead to precipitation and inaccurate concentrations in physiological buffers, ultimately affecting experimental reproducibility and validity.[3]
Q2: What are the general solubility properties of this compound?
A2: this compound is sparingly soluble in water. Its solubility is significantly influenced by pH, with increased solubility in acidic conditions. It is more readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
Q3: Can I dissolve this compound directly in my physiological buffer?
A3: Direct dissolution of this compound powder in physiological buffers like Phosphate-Buffered Saline (PBS) or Tris-buffered saline (TBS) is not recommended. Due to its hydrophobic nature, it will likely not dissolve completely, leading to the formation of a suspension or precipitate.
Troubleshooting Guide: Preparing this compound Solutions
This section provides a step-by-step approach to preparing this compound solutions for your experiments, along with troubleshooting tips for common issues.
Issue 1: Preparing a Concentrated Stock Solution
Challenge: You need to prepare a concentrated stock solution of this compound before diluting it to the final experimental concentration.
Recommended Protocol:
-
Choose the Right Solvent: The preferred solvent for preparing a concentrated stock solution of this compound is high-purity dimethyl sulfoxide (DMSO). Ethanol can also be used.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution:
-
Add the appropriate volume of DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Gentle warming of the solution to 37°C and brief ultrasonication can aid in dissolving the compound.[2]
-
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light, as veratrum alkaloids can be light-sensitive.[3]
Troubleshooting:
-
Problem: The compound does not fully dissolve in DMSO.
-
Solution: Increase the volume of DMSO to create a more dilute stock solution. Ensure the DMSO is of high purity and free of water. Gentle heating and sonication can also be attempted.
-
-
Problem: The stock solution appears cloudy or has visible particles.
-
Solution: This indicates that the solubility limit in the chosen solvent at that temperature has been exceeded. Dilute the solution with more solvent until it becomes clear.
-
Issue 2: Diluting the Stock Solution into Physiological Buffer
Challenge: You are observing precipitation when diluting your this compound stock solution into your aqueous physiological buffer (e.g., PBS, TRIS).
Recommended Protocol:
-
Pre-warm the Buffer: Warm your physiological buffer to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.
-
Stir the Buffer: While continuously and gently stirring the buffer, add the this compound stock solution dropwise. This rapid mixing helps to disperse the compound and prevent localized high concentrations that can lead to precipitation.
-
Control Final Co-solvent Concentration: It is crucial to keep the final concentration of the organic co-solvent (e.g., DMSO) in your experimental medium as low as possible. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is always best to perform a vehicle control to assess any effects of the solvent on your experimental system.[2]
Troubleshooting:
-
Problem: Immediate precipitation occurs upon adding the stock solution to the buffer.
-
Solution 1 (Lower Final Concentration): Your target concentration may be above the solubility limit of this compound in the final buffer. Try preparing a more dilute working solution.
-
Solution 2 (Optimize Co-solvent Concentration): While keeping the final co-solvent concentration in mind for your experimental system, you might need a slightly higher percentage to maintain solubility. A dose-response curve for the co-solvent's effect on your cells is recommended.
-
Solution 3 (pH Adjustment): Since this compound's solubility is pH-dependent, ensure your physiological buffer's pH is optimal. Although physiological pH is typically around 7.4, slight adjustments within a biologically acceptable range might improve solubility.
-
Solution 4 (Use of Surfactants): For particularly challenging formulations, the inclusion of a low concentration of a biocompatible non-ionic surfactant, such as Polysorbate 20 (Tween 20), may help to increase the solubility and prevent precipitation of hydrophobic compounds.[4][5] Start with very low concentrations (e.g., 0.01%) and validate its compatibility with your experimental setup.
-
Issue 3: Stability of the Final Working Solution
Challenge: You are concerned about the stability of this compound in your physiological buffer during the course of your experiment.
Experimental Protocol: Assessing this compound Stability
To determine the stability of your this compound working solution, you can perform a time-course experiment using High-Performance Liquid Chromatography (HPLC).
-
Prepare the Working Solution: Prepare your final working solution of this compound in the desired physiological buffer as described above.
-
Incubate: Incubate the solution under the same conditions as your experiment (e.g., 37°C, protected from light).
-
Sample at Time Points: Take aliquots of the solution at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
HPLC Analysis: Analyze the concentration of this compound in each aliquot using a validated stability-indicating HPLC method. A decrease in the peak area corresponding to this compound over time would indicate degradation.
-
Data Analysis: Plot the concentration of this compound as a function of time to determine its stability profile under your experimental conditions.
Troubleshooting:
-
Problem: Significant degradation of this compound is observed.
-
Solution 1 (Prepare Fresh Solutions): If this compound is found to be unstable over the duration of your experiment, prepare fresh working solutions immediately before use.
-
Solution 2 (Protect from Light): Ensure that all solutions containing this compound are protected from direct light exposure by using amber vials or covering the containers with aluminum foil.[3]
-
Solution 3 (pH and Buffer Composition): Investigate if the pH or specific components of your buffer are contributing to the degradation. Some buffer species can catalyze hydrolysis.
-
Data Summary
While specific quantitative solubility data for this compound in various physiological buffers is not extensively available in the literature, the following table summarizes key properties and recommended starting points for solution preparation.
| Parameter | Value/Recommendation | Source |
| Synonyms | Veratrine, Cevadin, Cevadene | [2] |
| Molecular Weight | 591.73 g/mol | [2] |
| Aqueous Solubility | Poor, pH-dependent | [3] |
| Recommended Stock Solvent | DMSO, Ethanol | |
| Max. Tolerated DMSO in Cell Culture | ≤ 0.5% (cell line dependent) | [2] |
| Method to Aid Dissolution | Heating to 37°C, Sonication | [2] |
| Stock Solution Storage | -20°C or -80°C, protected from light | [3] |
Visualizing Experimental Workflow and Signaling Pathway
Experimental Workflow for Preparing this compound Working Solution
Caption: Workflow for preparing this compound working solutions.
This compound's Mechanism of Action: Signaling Pathway
This compound exerts its effects by persistently activating voltage-gated sodium channels (VGSCs). This leads to a sustained influx of sodium ions (Na+), causing membrane depolarization. The prolonged depolarization, in turn, can lead to the opening of voltage-gated calcium channels (VGCCs), resulting in an influx of calcium ions (Ca2+) and subsequent activation of various downstream signaling cascades.
Caption: this compound's signaling pathway via ion channel activation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Degradation kinetics and isomerization of cefdinir, a new oral cephalosporin, in aqueous solution. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. The effect of polysorbate 20 and polysorbate 80 on the solubility of quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Cevadine-Induced Cytotoxicity in Long-Term Cell Culture
This technical support center is designed for researchers, scientists, and drug development professionals, providing comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with Cevadine-induced cytotoxicity in long-term cell culture experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A: this compound is a naturally occurring steroidal alkaloid found in plants of the Veratrum and Schoenocaulon species.[1] Its primary mechanism of action is the activation of voltage-gated sodium channels.[1][2] this compound binds to these channels, forcing them to remain open for an extended period. This action disrupts normal nerve and muscle function, which underlies its neurotoxic and cardiotoxic effects.[1]
Q2: Why am I observing high levels of cytotoxicity in my long-term cell cultures treated with this compound?
A: The cytotoxicity of this compound is a direct consequence of its mechanism of action. The prolonged activation of sodium channels leads to a sustained influx of sodium ions, which initiates a cascade of harmful cellular events, including:
-
Membrane Depolarization: This can result in excitotoxicity, a process particularly damaging to neuronal cell lines.
-
Calcium Overload: The initial influx of sodium can trigger the opening of voltage-gated calcium channels, leading to an increase in intracellular calcium levels. This calcium overload can, in turn, cause an overproduction of reactive oxygen species (ROS), leading to neuronal damage.[3]
-
Mitochondrial Dysfunction: Veratrum alkaloids, including this compound, have been shown to cause the dissipation of the mitochondrial electrical membrane potential, impairing the cell's energy production.[4]
-
Cellular Swelling and Lysis: The significant influx of ions creates an osmotic imbalance, causing cells to swell and eventually rupture.
In long-term cultures, the accumulation of these effects leads to a progressive decline in cell viability.
Q3: How can I accurately assess the cytotoxicity of this compound in my experiments?
A: A variety of assays are available to measure cell viability and cytotoxicity. The most appropriate method depends on your specific research question and the cell type you are using. Commonly used assays include:
-
Metabolic Assays: These assays quantify the metabolic activity of viable cells.
-
MTT Assay: Measures the conversion of the yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases.
-
MTS, XTT, and WST-1 Assays: These are similar to the MTT assay, but their formazan products are water-soluble, which simplifies the experimental procedure.
-
Resazurin (AlamarBlue) Assay: This assay measures the reduction of non-fluorescent resazurin to the fluorescent compound resorufin by metabolically active cells.
-
-
ATP Assays: These assays measure the amount of ATP, a key indicator of metabolically active cells. A widely used example is the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Membrane Integrity Assays: These assays detect the leakage of cellular components from cells with compromised membranes.
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of the cytosolic enzyme LDH into the culture medium.
-
Trypan Blue Exclusion Assay: A straightforward method where viable cells, having intact membranes, exclude the dye, while non-viable cells take it up and are stained blue.
-
-
Live/Dead Staining: This technique uses fluorescent dyes to distinguish between live and dead cells. A common combination is Calcein-AM, which stains live cells green, and Propidium Iodide, which stains the nuclei of dead cells red.
For a comprehensive understanding of this compound's effects, it is often advisable to use a combination of assays. For instance, pairing a metabolic assay with a membrane integrity assay can help differentiate between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.
Q4: Are there methods to mitigate this compound-induced cytotoxicity in cell cultures?
A: Yes, it is possible to mitigate the cytotoxic effects of this compound by targeting its mechanism of action. Potential strategies include:
-
Sodium Channel Blockers: As this compound is a sodium channel activator, its effects can be counteracted by using sodium channel blockers.
-
Tetrodotoxin (TTX): A potent blocker of most voltage-gated sodium channels, TTX can reduce the sodium influx caused by plant-derived sodium channel openers.[5] However, its efficacy can vary depending on the specific sodium channel subtype present in your cells.[5]
-
Lidocaine: In vitro studies have demonstrated that lidocaine can decrease the sodium influx induced by plant-derived sodium channel activators.[5]
-
-
Calcium Channel Blockers: The cytotoxic cascade initiated by this compound involves a subsequent influx of calcium. Therefore, the use of calcium channel blockers may provide a protective effect.
-
Antioxidants: The calcium overload induced by this compound can lead to the generation of damaging reactive oxygen species (ROS). Antioxidants can help to neutralize these harmful molecules.
When implementing any of these mitigation strategies, it is essential to perform thorough dose-response experiments to identify a concentration that effectively reduces this compound's cytotoxicity without being toxic to the cells itself.
Section 2: Troubleshooting Guide
MTT Assay Issues
Q: My MTT assay results show high variability or a high background signal.
A: Several factors can impact the reliability of the MTT assay:
-
Cell Density: It is crucial to ensure that the cell seeding density is within the linear response range for your specific cell line. Overly confluent cells may exhibit reduced metabolic activity, whereas a very low cell density will produce a weak signal.
-
MTT Concentration and Incubation Time: The optimal MTT concentration and incubation period should be determined for your cell type. It's important to note that prolonged exposure to the MTT reagent can be toxic to cells.[11]
-
Chemical Interference: Certain compounds can interfere with the MTT assay by chemically reducing the MTT to formazan. This is particularly true for reducing agents like ascorbic acid and compounds containing sulfhydryl groups.[11] It is always recommended to include a control well containing your test compound in the culture medium without cells to test for such interference.
-
Formazan Crystal Solubilization: Incomplete solubilization of the formazan crystals is a frequent cause of inconsistent results. Ensure that the crystals are fully dissolved before measuring the absorbance.
LDH Assay Issues
Q: I am observing a high background signal in the control wells of my LDH assay.
A: A high background in an LDH assay is often attributable to:
-
LDH in Serum: The animal serum used as a supplement in culture media naturally contains LDH, which can contribute to a high background signal.[12][13][14][15][16] To minimize this, you can:
-
Cell Handling: Aggressive pipetting or other rough handling of the cells can lead to premature cell lysis and the release of LDH. It is important to handle cell suspensions gently.[13]
-
Phenol Red Interference: Although most contemporary LDH assay kits are designed to be compatible with phenol red, this pH indicator can sometimes interfere with absorbance readings. If you suspect this is an issue, consider using a phenol red-free medium.
General Issues
Q: How can I determine if the observed decrease in cell viability is due to cytotoxicity or an anti-proliferative effect?
A: This is a key consideration when using metabolic assays like MTT. To differentiate between cytotoxicity (cell death) and a cytostatic effect (inhibition of cell proliferation), you can:
-
Use a Combination of Assays: Perform a metabolic assay alongside a membrane integrity assay (such as LDH release or Trypan Blue exclusion). A cytotoxic compound will lead to an increase in LDH release, whereas a purely cytostatic compound will not.
-
Perform Cell Counting: Directly counting the number of cells at various time points will allow you to assess the rate of proliferation.
Section 3: Quantitative Data Summary
The following tables summarize the cytotoxic effects of various compounds on different cell lines, providing context for the potential range of IC50 values you might observe in your experiments.
Table 1: IC50 Values of Various Compounds in SH-SY5Y Human Neuroblastoma Cells
| Compound | Exposure Time | IC50 (µM) | Assay Method |
| Citrinin | 24 hours | 77.1 | MTT |
| Citrinin | 48 hours | 74.7 | MTT |
| Okadaic Acid | 24 hours | ~0.045 | Resazurin |
| Gliotoxin | 24 hours | ~0.045 | Resazurin |
Data compiled from multiple sources.[1][17]
Table 2: IC50 Values of Veratrum Alkaloids against the NaV1.5 Sodium Channel
| Compound | IC50 (µM) |
| Isorubijervine | 6.962 |
| Rubijervine | 10.81 |
These values represent the inhibition of the NaV1.5 sodium channel, a key target of Veratrum alkaloids.[18]
Section 4: Signaling Pathways and Workflows
This compound-Induced Cytotoxicity Signaling Pathway
The diagram below outlines the key events in the signaling cascade triggered by this compound, which ultimately leads to apoptosis.
Caption: A diagram of the signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Assessing Mitigation Strategies
Caption: A typical workflow for testing strategies to mitigate this compound-induced cytotoxicity.
Section 5: Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard procedure adapted from various sources for assessing cell viability.[5][12][18][19][20]
Materials:
-
Cells in culture
-
This compound or other test compounds
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
CO2 incubator
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.
-
Include wells with medium only to serve as blank controls.
-
Incubate the plate in a CO2 incubator at 37°C for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the appropriate wells.
-
Include untreated control wells that receive only the vehicle.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate at 37°C for 2 to 4 hours, or until a purple precipitate is clearly visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly using a multichannel pipette to ensure the complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Cell viability can be calculated and expressed as a percentage of the untreated control.
-
Protocol 2: LDH Cytotoxicity Assay
This protocol is based on the principles of commercially available LDH assay kits.[4][6][7][14][15]
Materials:
-
Cells in culture
-
This compound or other test compounds
-
96-well flat-bottom plates
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (typically provided with the kit, e.g., 10X Triton X-100)
-
Sterile, ultrapure water
-
Microplate reader (absorbance at 490 nm and 680 nm)
-
CO2 incubator
-
Centrifuge with a plate rotor
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
It is essential to include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells that are lysed with the lysis buffer.
-
Background control: Medium only.
-
-
-
Sample Collection:
-
After the treatment incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new, empty 96-well plate.
-
-
LDH Reaction:
-
Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatants.
-
Incubate the plate at room temperature for 30 minutes, ensuring it is protected from light.
-
-
Reaction Termination:
-
Add 50 µL of stop solution to each well to terminate the reaction.
-
-
Absorbance Measurement:
-
Measure the absorbance at both 490 nm and 680 nm.
-
For each well, subtract the 680 nm absorbance value (background) from the 490 nm absorbance value.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
Protocol 3: Live/Dead Staining with Calcein-AM and Propidium Iodide (PI)
This is a general protocol for live/dead cell staining using fluorescence microscopy or flow cytometry.[13][16][21][22][23]
Materials:
-
Cells in culture
-
This compound or other test compounds
-
Calcein-AM stock solution (1 mM in DMSO)
-
Propidium Iodide (PI) stock solution (1 mg/mL in water)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope with appropriate filters (e.g., FITC for Calcein-AM, Texas Red for PI) or a flow cytometer.
Procedure:
-
Cell Preparation and Treatment:
-
Culture and treat your cells with this compound as described in the previous protocols.
-
-
Staining Solution Preparation:
-
Prepare a working staining solution by diluting the Calcein-AM and PI stock solutions in PBS or HBSS. Typical final concentrations are 1-2 µM for Calcein-AM and 1-5 µg/mL for PI.
-
Note: The optimal concentrations can vary between cell types and should be determined empirically.
-
-
Staining:
-
Wash the cells twice with PBS or HBSS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Wash the cells twice with PBS or HBSS to remove any excess dyes.
-
-
Imaging:
-
Immediately image the cells using a fluorescence microscope. Live cells will exhibit green fluorescence (Calcein), while dead cells will show red fluorescence in their nuclei (PI).
-
Alternatively, the cells can be harvested and analyzed quantitatively using flow cytometry.
-
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of veratrine and veratridine on oxygen consumption and electrical membrane potential of isolated rat skeletal muscle and liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tox and Hound - Fellow Friday - The Cardiovascular Toxicity of Plant Sodium Channel Openers [toxandhound.com]
- 6. Effect of antioxidant N-acetyl-L-cysteine on behavioral changes and neurotoxicity in rats after administration of methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Overview on the Effects of N-Acetylcysteine in Neurodegenerative Diseases [mdpi.com]
- 10. dovepress.com [dovepress.com]
- 11. Is Your MTT Assay the Right Choice? [promega.com]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. scientificlabs.co.uk [scientificlabs.co.uk]
- 15. tiarisbiosciences.com [tiarisbiosciences.com]
- 16. researchgate.net [researchgate.net]
- 17. Combined Cytotoxicity of the Phycotoxin Okadaic Acid and Mycotoxins on Intestinal and Neuroblastoma Human Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Alkaloids from Veratrum taliense Exert Cardiovascular Toxic Effects via Cardiac Sodium Channel Subtype 1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cepharanthine activates caspases and induces apoptosis in Jurkat and K562 human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Proapoptotic and antiapoptotic proteins of the Bcl-2 family regulate sensitivity of pancreatic cancer cells toward gemcitabine and T-cell-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Alkaloids from Veratrum taliense Exert Cardiovascular Toxic Effects via Cardiac Sodium Channel Subtype 1.5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pitfalls and other issues with the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Calcium channel blocking agents protect against acetaminophen-induced cytotoxicity in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
best practices for handling and storing Cevadine to maintain stability
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Cevadine to maintain its stability and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common synonyms?
This compound is a steroidal alkaloid, often referred to as Veratrine. It is a component of the Veratrine mixture, which also includes other alkaloids like veratridine. This compound is a potent activator of voltage-gated sodium channels and is used for research purposes only.[1]
Q2: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a tightly sealed container in a dry, dark, and cool environment.[1][2] Long-term storage at -20°C is recommended to minimize degradation.[2][3]
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in organic solvents such as ethanol, DMSO, and chloroform. To prepare a stock solution, select an appropriate solvent based on your experimental needs. It is best practice to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.[3] Store stock solutions at -20°C for up to one month or at -80°C for up to six months for maximum stability.[3]
Q4: What personal protective equipment (PPE) should be used when handling this compound?
This compound is highly toxic. Always handle it in a well-ventilated area, preferably within a fume hood.[1] Essential PPE includes chemical-resistant gloves, safety glasses or a face shield, and a lab coat.[1][4] Avoid generating dust when working with the solid form.[1]
Q5: Is this compound sensitive to light?
Yes, this compound is susceptible to photodegradation. Aqueous solutions of veratrine (containing this compound) have been shown to degrade with a half-life of approximately 16.6 days under photolytic conditions.[1] Therefore, it is crucial to protect both solid this compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.
Troubleshooting Guide
Issue 1: I am observing a loss of this compound activity in my experiments.
A loss of activity is often indicative of this compound degradation. Consider the following potential causes:
-
Improper Storage: Verify that both the solid compound and stock solutions have been stored at the recommended temperatures (-20°C or -80°C) and protected from light and moisture.[2][3]
-
Repeated Freeze-Thaw Cycles: If you are using a stock solution that has been repeatedly frozen and thawed, degradation may have occurred.[3] It is advisable to use a fresh aliquot.
-
pH of the Experimental Buffer: this compound is known to be hydrolytically unstable at alkaline pH. At pH 9, its half-life is approximately 10 days, whereas it is significantly more stable at a neutral pH of 7.[1] Ensure your experimental buffers are within a neutral pH range if possible.
-
Extended Experiment Duration: Long incubation times, especially at room temperature and exposed to light, can lead to degradation.
Issue 2: My analytical results show unexpected peaks when analyzing this compound.
The appearance of new peaks in analytical methods like HPLC suggests the formation of degradation products.
-
Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, particularly under basic conditions. A known degradation product from the alkaline hydrolysis (saponification) of this compound is veracevine.[2] If your mobile phase or sample matrix is alkaline, this could be a likely degradation pathway.
-
Photodegradation: Exposure to light can lead to the formation of various degradation products.[1][2] Ensure that all sample preparation and analysis are conducted with minimal light exposure.
-
Oxidation: While specific oxidative degradation products of this compound are not well-documented in the provided search results, the complex steroidal structure with multiple hydroxyl groups presents potential sites for oxidation. The presence of oxidizing agents in your reagents or exposure to air over extended periods could contribute to degradation.
Quantitative Stability Data
The following table summarizes the known stability data for Veratrine, which contains this compound.
| Condition | pH | Temperature | Half-life (t½) | Reference |
| Hydrolytic Stability | 9 | 25°C | 10 days | [1] |
| Hydrolytic Stability | 7 | 25°C | 227 days | [1] |
| Aqueous Photolysis | - | - | 16.6 days | [1] |
Experimental Protocols
Protocol: Forced Degradation Study to Assess this compound Stability
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This can help in identifying potential degradation products and developing stability-indicating analytical methods.
Objective: To intentionally degrade this compound under controlled stress conditions (hydrolysis, oxidation, photolysis) and analyze the degradation products.
Materials:
-
This compound reference standard
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or MS detector
-
pH meter
-
Amber vials
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at room temperature for a defined period (e.g., 24 hours). Note: this compound is more sensitive to basic conditions.
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
-
Photodegradation:
-
Expose an aliquot of the stock solution in a transparent vial to direct sunlight or a photostability chamber for a defined period.
-
Prepare a control sample that is wrapped in foil to protect it from light and kept under the same temperature conditions.
-
-
Thermal Degradation:
-
Store an aliquot of the stock solution in an oven at an elevated temperature (e.g., 60°C) for a defined period.
-
-
Analysis:
-
Analyze all stressed samples and a non-stressed control sample using a validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from any degradation products.
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent this compound compound.
-
Visualizations
Caption: A logical workflow for the proper handling and storage of this compound.
Caption: Known and potential degradation pathways for this compound.
References
identifying and minimizing off-target effects of Cevadine in neuronal preparations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing off-target effects of Cevadine in neuronal preparations.
Frequently Asked Questions (FAQs)
Q1: What is the primary known on-target effect of this compound in neuronal preparations?
A1: this compound is a well-established activator of voltage-gated sodium channels (NaV channels). It binds to site 2 of the channel, causing them to remain open for a longer duration. This leads to an increased influx of sodium ions, resulting in membrane depolarization and increased neuronal excitability. This compound and its analogue, veratridine, act at an intracellular site on the sodium channel, and their effects are mutually exclusive, suggesting a competitive interaction.[1][2]
Q2: What are the known or suspected off-target effects of this compound in neuronal systems?
A2: Currently, there is a lack of comprehensive public data from broad pharmacological profiling of this compound to definitively list its off-target effects. However, like many small molecules, it has the potential to interact with other molecular targets, especially at higher concentrations. Potential off-target effects could include interactions with other ion channels, receptors, or enzymes within the neuron. Without specific screening data, any discussion of off-target effects remains speculative and requires experimental validation.
Q3: What are the initial signs of off-target effects or neurotoxicity in my neuronal culture treated with this compound?
A3: Unintended effects on neuronal health can manifest as:
-
Morphological Changes: Alterations in neurite outgrowth (either inhibition or excessive, aberrant branching), dendritic spine density, or neuronal cell body shape.
-
Reduced Cell Viability: An increase in apoptotic or necrotic markers, or a decrease in overall cell numbers.
-
Altered Network Activity: Changes in spontaneous firing patterns, synchronicity, or responses to stimuli that are inconsistent with the expected effects of sodium channel activation.
-
Atypical Calcium Signaling: Dysregulation of intracellular calcium homeostasis, such as sustained high levels of calcium, which can trigger excitotoxicity.
Q4: How can I distinguish between on-target and off-target effects of this compound?
A4: Differentiating between on-target and off-target effects is a critical step in validating experimental findings. Key strategies include:
-
Use of a Selective Antagonist: Co-application of a selective sodium channel blocker, such as tetrodotoxin (TTX), should reverse the on-target effects of this compound. If an observed effect persists in the presence of TTX, it is likely an off-target effect.
-
Dose-Response Analysis: On-target effects should occur within a specific concentration range. Effects that only appear at significantly higher concentrations are more likely to be off-target.
-
Use of Structurally Unrelated Compounds: Employing other sodium channel activators with different chemical structures can help determine if the observed phenotype is specific to sodium channel activation or a peculiarity of this compound's structure.
-
Knockdown or Knockout Models: Using neuronal cultures from animals with specific sodium channel subtypes knocked out can help to confirm the on-target engagement.
Q5: What is a typical working concentration for this compound in neuronal culture experiments?
A5: The optimal concentration of this compound will vary depending on the specific neuronal cell type, the assay being performed, and the desired level of sodium channel activation. Based on available literature for the related compound veratridine and studies on this compound's effects, a starting concentration range of 1-10 µM is often used to induce neuronal depolarization.[3] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup while minimizing the risk of off-target effects and cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death observed shortly after this compound application. | Concentration is too high, leading to excitotoxicity. | Perform a dose-response and time-course experiment to determine the optimal, non-toxic concentration and incubation time. Start with a lower concentration range (e.g., 0.1 - 1 µM) and shorter incubation periods. |
| On-target effect (excessive sodium influx and depolarization) is causing cell death. | Co-incubate with a selective sodium channel blocker (e.g., tetrodotoxin) to see if it rescues the cells. If so, the effect is on-target, and the this compound concentration needs to be lowered. | |
| Off-target toxicity. | If a sodium channel blocker does not rescue the cells, the toxicity is likely due to off-target effects. Consider using a different sodium channel activator or performing off-target screening. | |
| Unexpected changes in gene or protein expression unrelated to sodium channel activity. | Off-target effects on signaling pathways. | Validate the findings using a secondary, structurally unrelated sodium channel activator. Use a selective antagonist for the suspected off-target to see if the changes are reversed. |
| Variability in neuronal response between experiments. | Inconsistent this compound concentration. | Prepare fresh stock solutions of this compound regularly and verify the final concentration in your media. |
| Differences in cell culture health or density. | Standardize cell plating density and ensure cultures are healthy and at a consistent developmental stage before treatment. | |
| No observable effect of this compound on neuronal activity. | This compound concentration is too low. | Increase the concentration of this compound. Ensure that the voltage-gated sodium channels are expressed and functional in your neuronal preparation. |
| Degradation of this compound. | Use freshly prepared solutions. This compound, like many alkaloids, can be sensitive to light and pH.[4] | |
| Insensitive assay. | Ensure your assay (e.g., calcium imaging, electrophysiology) has the sensitivity to detect changes in neuronal activity. |
Quantitative Data Summary
Due to the limited availability of comprehensive off-target screening data for this compound, this table primarily focuses on its known on-target activity and provides a template for how to structure data as it becomes available. Researchers are encouraged to contribute to the characterization of this compound's pharmacological profile.
Table 1: Pharmacological Profile of this compound
| Target | Assay Type | Cell/Tissue Type | Parameter | Value | Reference |
| On-Target | |||||
| Voltage-Gated Sodium Channels | Electrophysiology | Frog Skeletal Muscle | Induction of repetitive electrical activity | 1 µM | [5] |
| Voltage-Gated Sodium Channels | Electrophysiology | Cardiac Myocytes | Competitive interaction with Veratridine | - | [1] |
| Potential Off-Targets | |||||
| Hypothetical Target X | Binding Assay | Neuronal Membrane Prep | Ki | Data Not Available | |
| Hypothetical Target Y | Functional Assay | Primary Cortical Neurons | IC50/EC50 | Data Not Available |
Experimental Protocols
Protocol 1: Primary Neuronal Culture from Rodent Embryos
This protocol provides a general method for establishing primary cortical or hippocampal neuron cultures from embryonic day 18 (E18) rat or mouse pups.
Materials:
-
Timed-pregnant rat or mouse (E18)
-
Dissection medium (e.g., Hibernate-E)
-
Enzymatic digestion solution (e.g., Papain or Trypsin)
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin)
-
Poly-D-lysine or Poly-L-lysine coated culture plates/coverslips
-
Sterile dissection tools
Procedure:
-
Humanely euthanize the pregnant animal according to approved institutional guidelines.
-
Dissect the uterine horns and remove the embryos.
-
Isolate the embryonic brains and dissect the cortices or hippocampi in ice-cold dissection medium.
-
Mince the tissue and incubate in the enzymatic digestion solution at 37°C.
-
Gently triturate the digested tissue to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed neuronal culture medium.
-
Determine cell viability and density using a hemocytometer and Trypan blue.
-
Plate the neurons at the desired density onto coated culture vessels.
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
-
Perform partial media changes every 2-3 days.
Protocol 2: Identifying Off-Target Effects Using a Combination of Calcium Imaging and Selective Antagonists
This experiment aims to differentiate between on-target (sodium channel-mediated) and potential off-target effects of this compound by measuring intracellular calcium responses.
Materials:
-
Mature primary neuronal cultures (e.g., 10-14 days in vitro)
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
This compound stock solution
-
Tetrodotoxin (TTX) stock solution
-
Imaging buffer (e.g., HBSS)
-
Fluorescence microscope with live-cell imaging capabilities
Procedure:
-
Load the neuronal cultures with a calcium indicator dye according to the manufacturer's instructions.
-
Acquire baseline fluorescence images for a few minutes to establish a stable baseline.
-
Condition 1 (this compound alone): Perfuse the cells with imaging buffer containing the desired concentration of this compound and record the changes in fluorescence intensity over time.
-
Condition 2 (this compound + TTX): After a washout period, pre-incubate a separate culture with a saturating concentration of TTX (e.g., 1 µM) for 10-15 minutes. Then, co-apply this compound with TTX and record the fluorescence.
-
Data Analysis:
-
Quantify the change in fluorescence intensity (ΔF/F0) for individual neurons in both conditions.
-
Interpretation:
-
If the calcium response to this compound is significantly attenuated or abolished in the presence of TTX, the effect is primarily on-target (mediated by voltage-gated sodium channels leading to depolarization and subsequent calcium influx through voltage-gated calcium channels).
-
If the calcium response persists in the presence of TTX, it suggests an off-target mechanism that directly or indirectly modulates intracellular calcium levels.
-
-
Visualizations
Caption: On-target and potential off-target signaling pathways of this compound.
Caption: Workflow for differentiating on- and off-target effects.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Mutually exclusive action of cationic veratridine and this compound at an intracellular site of the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of veratridine and potassium depolarization on neuronal and glial GABA release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. assets.fishersci.com [assets.fishersci.com]
quality control measures for ensuring the purity of Cevadine samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control measures for ensuring the purity of Cevadine samples.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of a high-quality this compound sample?
A1: High-quality this compound reference standards are typically expected to have a purity of 95% or greater. Certificates of Analysis for commercially available this compound often specify a purity of ≥95.0% or ≥98%.[1] The purity is determined by considering the chromatographic purity along with other factors such as water content, residual solvents, and inorganic impurities.[2]
Q2: What are the common impurities found in this compound samples?
A2: this compound is an alkaloid derived from the seeds of Schoenocaulon officinale, commonly known as sabadilla. The manufacturing process can result in the presence of other structurally related Veratrum alkaloids. The most common of these are:
-
Veratridine
-
Cevine
-
Cevacine
-
Sabadine
-
Sabadilline[3]
These are considered process-related impurities. Additionally, degradation products can form during storage or under specific stress conditions.
Q3: How can I identify and quantify this compound and its related impurities?
A3: The most common analytical methods for the identification and quantification of this compound and its related impurities are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4] These techniques allow for the separation and detection of this compound from its structurally similar impurities.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH- Column contamination- Column overload | - Adjust mobile phase pH to ensure this compound is in a single ionic form.- Flush the column with a strong solvent to remove contaminants.- Reduce the sample concentration or injection volume. |
| Inconsistent Retention Times | - Fluctuations in column temperature- Inconsistent mobile phase composition- Air bubbles in the system | - Use a column oven to maintain a stable temperature.- Prepare fresh mobile phase and ensure proper mixing.- Degas the mobile phase and purge the pump. |
| Ghost Peaks | - Contamination in the mobile phase or injector- Carryover from previous injections | - Use high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash protocol in the autosampler method.- Inject a blank solvent run to identify the source of the ghost peaks. |
| High Backpressure | - Blockage in the HPLC system (e.g., tubing, frits, column)- Particulate matter from the sample | - Systematically disconnect components to isolate the source of the blockage.- Filter all samples and mobile phases before use.- Back-flush the column if permitted by the manufacturer. |
LC-MS Analysis Troubleshooting
| Problem | Possible Cause | Troubleshooting Steps |
| Low Signal Intensity | - Poor ionization of this compound- Contamination of the ion source- Incorrect mass spectrometer settings | - Optimize ionization source parameters (e.g., spray voltage, gas flow, temperature).- Clean the ion source components according to the manufacturer's instructions.- Ensure the mass spectrometer is tuned and calibrated. |
| High Background Noise | - Contaminated mobile phase or solvents- Leaks in the LC or MS system | - Use LC-MS grade solvents and additives.- Check all fittings and connections for leaks.- Infuse a clean solvent directly into the mass spectrometer to assess background levels. |
| Mass Inaccuracy | - Mass spectrometer requires calibration- Fluctuations in laboratory temperature | - Perform a mass calibration according to the instrument's protocol.- Ensure a stable laboratory environment. |
Experimental Protocols
General Protocol for Forced Degradation Studies of this compound
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[5]
Objective: To generate potential degradation products of this compound under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide, and dilute it to the appropriate concentration for analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent.
-
Add an equal volume of 0.1 M sodium hydroxide.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M hydrochloric acid, and dilute for analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in a suitable solvent.
-
Add an equal volume of a 3% solution of hydrogen peroxide.
-
Store the solution at room temperature, protected from light, for a defined period.
-
At each time point, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation:
-
Place solid this compound powder in a controlled temperature oven (e.g., 70°C).
-
At defined time points, remove a sample, allow it to cool, and prepare a solution for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark.
-
At defined time points, withdraw aliquots from both the exposed and control samples for analysis.
-
Analysis: Analyze all stressed samples by a stability-indicating HPLC or LC-MS method to identify and quantify any degradation products formed.
Visualizations
Quality Control Workflow for this compound Purity Assessment
The following diagram illustrates a typical workflow for the quality control of this compound samples.
Caption: Quality control workflow for assessing the purity of this compound samples.
References
Validation & Comparative
A Comparative Analysis of Cevadine and Veratridine on Sodium Channel Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of two well-known plant alkaloids, Cevadine and Veratridine, on voltage-gated sodium channels. Both compounds are valuable tools in neuroscience and pharmacology for their ability to modulate sodium channel activity, offering insights into channel gating mechanisms and serving as reference compounds in the development of new therapeutics. This document synthesizes experimental data to highlight their similarities and key differences.
Introduction to this compound and Veratridine
This compound and Veratridine are steroidal alkaloids derived from plants of the Liliaceae family. They are classified as neurotoxins that act on voltage-gated sodium channels, crucial proteins responsible for the initiation and propagation of action potentials in excitable cells such as neurons and muscle cells. Both alkaloids bind to neurotoxin receptor site 2 on the alpha subunit of the sodium channel, leading to a persistent activation of the channel. This action is characterized by a block of channel inactivation and a shift in the voltage-dependence of activation to more negative potentials, resulting in prolonged depolarization of the cell membrane.
Mechanism of Action: A Shared Target with Competitive Interaction
Both this compound and Veratridine exert their effects by binding to the open state of the sodium channel. This binding prevents the channel from inactivating, leading to a persistent influx of sodium ions. Studies have shown that the actions of this compound and Veratridine are mutually exclusive, suggesting that they compete for the same or an overlapping binding site within neurotoxin receptor site 2.[1][2] This competitive interaction is a critical consideration when designing experiments involving both compounds.
Quantitative Comparison of Effects
The following table summarizes the quantitative effects of this compound and Veratridine on sodium channel function based on available experimental data. It is important to note that the experimental conditions, such as the specific sodium channel subtype and the cell type used, can influence the observed potency and kinetics.
| Parameter | This compound | Veratridine | Sodium Channel Subtype / Cell Type |
| Effect on Channel Gating | Prevents inactivation, shifts activation to more negative potentials | Prevents inactivation, shifts activation to more negative potentials | General observation across various subtypes |
| Duration of Channel Opening (-90 mV) | 2.4 seconds | 3.0 seconds | Frog Skeletal Muscle[3][4] |
| Half-maximal concentration (EC₅₀) for sustained current | ~4 µM (for tail current) | 9.53 µM | Rat Ventricular Myocytes[2] / Human Nav1.7 in HEK293 cells[5] |
| Half-maximal inhibitory concentration (IC₅₀) for peak current | Not explicitly reported | 18.39 µM | Human Nav1.7 in HEK293 cells[5] |
| Relative Efficacy | Reported to be potentially more efficacious in inducing tail currents | - | Frog Skeletal Muscle[6] |
Signaling Pathways and Experimental Workflow
The persistent activation of sodium channels by this compound and Veratridine initiates a cascade of downstream events, primarily driven by the sustained influx of sodium ions and the resulting membrane depolarization.
Caption: Signaling pathway initiated by this compound and Veratridine.
The following diagram outlines a typical experimental workflow for comparing the effects of these two alkaloids using patch-clamp electrophysiology.
Caption: Experimental workflow for comparing this compound and Veratridine.
Detailed Experimental Protocols
The following is a generalized whole-cell patch-clamp protocol for comparing the effects of this compound and Veratridine on a specific voltage-gated sodium channel subtype (e.g., Nav1.7) expressed in a heterologous system like HEK293 cells.
1. Cell Preparation:
-
Cell Culture: Culture HEK293 cells stably expressing the human Nav1.7 channel in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO₂ incubator.
-
Plating for Recording: One to two days before the experiment, plate the cells onto glass coverslips at a low density to allow for the isolation of single cells for recording.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES. Adjust pH to 7.2 with CsOH. The use of Cesium (Cs+) in the internal solution helps to block potassium channels, isolating the sodium currents.
-
Drug Solutions: Prepare stock solutions of this compound and Veratridine in dimethyl sulfoxide (DMSO). On the day of the experiment, dilute the stock solutions to the desired final concentrations in the external solution. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.
3. Electrophysiological Recording:
-
Pipette Pulling: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Whole-Cell Configuration: Using a micromanipulator, approach a single cell with the patch pipette and form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane. Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell recording configuration.
-
Voltage-Clamp Protocol:
-
Hold the cell at a membrane potential of -100 mV to ensure the majority of sodium channels are in the closed, resting state.
-
To elicit sodium currents, apply depolarizing voltage steps (e.g., to -10 mV for 50 ms).
-
To study the sustained current induced by the compounds, longer depolarizing pulses can be used.
-
-
Data Acquisition: Record membrane currents using a patch-clamp amplifier and appropriate data acquisition software. Digitize the data at a suitable sampling rate (e.g., 10 kHz) and filter it (e.g., at 2-5 kHz).
4. Experimental Procedure:
-
Baseline Recording: After establishing the whole-cell configuration, allow the cell to stabilize for a few minutes. Record baseline sodium currents in the drug-free external solution.
-
Drug Perfusion: Perfuse the recording chamber with the external solution containing the desired concentration of either this compound or Veratridine.
-
Recording Drug Effects: After the drug has been applied for a sufficient time to reach a steady-state effect (typically 2-5 minutes), record the sodium currents again using the same voltage-clamp protocol.
-
Dose-Response Analysis: To determine the EC₅₀ or IC₅₀, apply a range of concentrations of each compound to different cells and measure the corresponding effect on the sustained and peak currents, respectively.
-
Washout: To test for reversibility, perfuse the cell with the drug-free external solution after drug application.
5. Data Analysis:
-
Measure the peak amplitude of the transient sodium current and the amplitude of the sustained current at the end of the depolarizing pulse.
-
Normalize the drug-induced effects to the baseline currents.
-
Fit the concentration-response data to a Hill equation to determine the EC₅₀ or IC₅₀ values.
-
Analyze the kinetics of the current decay to assess changes in channel inactivation.
Conclusion
This compound and Veratridine are potent activators of voltage-gated sodium channels with a shared mechanism of action. While they both prevent channel inactivation and promote a persistent sodium influx, they exhibit subtle differences in their kinetics and potency. The choice between these two alkaloids for a particular study will depend on the specific research question and the desired characteristics of sodium channel modulation. This guide provides a framework for understanding their comparative effects and for designing experiments to further elucidate their properties.
References
- 1. Mutually exclusive action of cationic veratridine and this compound at an intracellular site of the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Electrophysiological comparison of insecticide and alkaloid agonists of Na channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiological comparison of insecticide and alkaloid agonists of Na channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Veratridine modifies the gating of human voltage-gated sodium channel Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of Cevadine and Aconitine: Mechanisms of Action on Voltage-Gated Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two potent neurotoxins, Cevadine and Aconitine. Both alkaloids are known to exert their effects by modulating the function of voltage-gated sodium channels (VGSCs), critical components in the generation and propagation of action potentials in excitable cells. Understanding the nuanced differences in their interactions with these channels is crucial for their use as pharmacological tools and for the development of novel therapeutics.
Core Mechanisms of Action: A Tale of Two Activators
This compound, a component of the veratrum alkaloids, and Aconitine, derived from the Aconitum plant, are both classified as site 2 toxins. They bind to a common receptor site on the alpha subunit of VGSCs, leading to a persistent activation of the channel. This sustained opening results in a prolonged influx of sodium ions, leading to membrane depolarization, hyperexcitability, and ultimately, paralysis.
Despite this shared primary mechanism, significant differences exist in their electrophysiological signatures, particularly concerning the kinetics of channel gating and their dependence on the channel's activity state.
Key Distinctions in Mechanism
-
Potency and Voltage Shift: While both compounds cause a hyperpolarizing shift in the voltage-dependence of activation, evidence suggests that veratrum alkaloids, including this compound, induce a more pronounced shift (approximately -100 mV) compared to Aconitine (-20 to -50 mV). This indicates that this compound may be a more potent activator at resting membrane potentials.
-
Use-Dependency: A critical distinguishing feature is their use-dependency. This compound and other veratrum alkaloids can modify sodium channels in a use-dependent manner, meaning their effect is enhanced with repeated channel opening. Studies have shown that a single stimulus can induce repetitive firing in the presence of veratridine (a mixture containing this compound).[1] In contrast, Aconitine's effects are more prominent with repetitive stimulation.[1]
-
Inactivation Gating: The impact of these alkaloids on the inactivation process of sodium channels appears to differ. While some studies suggest Aconitine slows the rate of inactivation, others report that inactivation remains largely complete.[1][2] The effect of Aconitine on inactivation can also be dependent on the specific sodium channel subtype and the presence of extracellular sodium ions.[2] Veratrum alkaloids are also known to inhibit fast inactivation.
Quantitative Comparison of Electrophysiological Effects
The following table summarizes the available quantitative data on the effects of this compound and Aconitine on voltage-gated sodium channels. It is important to note that direct comparative studies under identical conditions are limited, and values may vary depending on the experimental setup, cell type, and specific sodium channel isoform.
| Parameter | This compound (Veratrum Alkaloids) | Aconitine | Reference(s) |
| Target Site | Neurotoxin Receptor Site 2 on VGSC α-subunit | Neurotoxin Receptor Site 2 on VGSC α-subunit | [3][4] |
| Primary Effect | Persistent activation of sodium channels | Persistent activation of sodium channels | [5] |
| Shift in Voltage-Dependence of Activation | Approximately -100 mV | -20 to -50 mV | [1][6] |
| Shift in Steady-State Inactivation | Not consistently reported | Approximately -20 mV (hyperpolarizing) | |
| EC50 / Kd | Veratridine EC50: 9.53 µM (sustained current, Nav1.7) | Kd: 1.2 µM (rat sodium channels), EC50: 3 µM (increase in synaptosomal Na+/Ca2+) | [3][7] |
| Use-Dependency | Pronounced; modification is use-dependent | Requires repetitive stimulation to induce volleys | [1][6] |
| Effect on Inactivation | Inhibition of fast inactivation | Slows inactivation; effect can be subtype-dependent | [2] |
| Response to Stimulus | Induces repetitive discharges with a single stimulus | Requires repetitive stimulation for full effect | [1] |
Signaling Pathways and Experimental Workflow
To visualize the molecular interactions and experimental approaches used to study these compounds, the following diagrams are provided.
Experimental Protocols
The following are generalized protocols for investigating the effects of this compound and Aconitine on VGSCs using the whole-cell patch-clamp technique. Specific parameters may need to be optimized based on the cell type and the specific VGSC subtype being studied.
Whole-Cell Voltage-Clamp Recording
1. Cell Preparation:
-
Culture cells (e.g., HEK293, CHO, or neurons) expressing the desired VGSC subtype on glass coverslips.
-
On the day of recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution.
2. Solutions:
-
External Solution (example): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, and 10 mM glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (example): 140 mM CsF, 10 mM NaCl, 1 mM EGTA, and 10 mM HEPES (pH adjusted to 7.2 with CsOH). Cesium is often used to block potassium channels.
3. Pipette Fabrication and Sealing:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a target cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.
4. Whole-Cell Configuration and Recording:
-
Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure all VGSCs are in the resting state.
-
Apply a series of voltage steps to elicit sodium currents.
-
Activation Protocol: From the holding potential, apply depolarizing steps in 5 or 10 mV increments (e.g., from -80 mV to +60 mV).
-
Inactivation Protocol: From the holding potential, apply a series of prepulses of varying voltages followed by a test pulse to a constant voltage (e.g., 0 mV) to measure the fraction of available channels.
-
Use-Dependency Protocol: Apply a train of depolarizing pulses at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz) to assess the frequency-dependent block.
-
-
Record the resulting sodium currents using a patch-clamp amplifier and appropriate data acquisition software.
5. Data Analysis:
-
Measure the peak inward current at each voltage step to construct current-voltage (I-V) relationships.
-
Convert I-V curves to conductance-voltage (G-V) curves and fit with a Boltzmann function to determine the half-maximal activation voltage (V1/2).
-
Plot the normalized current from the inactivation protocol against the prepulse voltage and fit with a Boltzmann function to determine the half-maximal inactivation voltage (V1/2).
-
Analyze the decay phase of the sodium current to determine inactivation time constants.
-
For use-dependency, plot the peak current of each pulse in the train as a function of pulse number.
Conclusion
This compound and Aconitine, while both potent activators of voltage-gated sodium channels that bind to the same neurotoxin receptor site, exhibit distinct modulatory effects on channel gating. The more pronounced voltage shift in activation induced by this compound, coupled with its strong use-dependency, differentiates its action from that of Aconitine. These differences are critical for researchers utilizing these compounds as pharmacological probes and for drug development professionals exploring the therapeutic potential of sodium channel modulators. The provided experimental framework offers a basis for further detailed investigations into the specific interactions of these and other alkaloids with various sodium channel isoforms.
References
- 1. Gating and selectivity of aconitine-modified sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 6. Electrophysiological comparison of insecticide and alkaloid agonists of Na channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Cevadine's Effects: A Comparative Look at Veratrum Alkaloids in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Cevadine, a steroidal alkaloid derived from plants of the Veratrum species, is known for its activity as a voltage-gated sodium channel activator. While its neurotoxic and cardiotoxic effects are well-documented, a comprehensive cross-validation of its efficacy and mechanism of action across a wide range of cell lines, particularly in the context of cancer, remains limited in publicly available research. This guide provides a comparative analysis of this compound's close structural relatives, Veratridine and Veratramine, for which more extensive experimental data exists. This information offers valuable context for researchers investigating the potential of this compound and other Veratrum alkaloids in various therapeutic areas.
Comparative Cytotoxicity of Veratrum Alkaloids
| Alkaloid | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Veratramine | A549 | Non-Small Cell Lung Cancer | 51.99 | [1] |
| Veratramine | NCI-H358 | Non-Small Cell Lung Cancer | 259.6 | [1] |
| Veratramine | NCI-H1299 | Non-Small Cell Lung Cancer | Not specified | [1] |
| Veratramine | HepG2 | Liver Cancer | 26.54 (24h), 19.81 (48h), 9.12 (72h) | [2] |
Signaling Pathways Modulated by Veratrum Alkaloids
While the primary mechanism of this compound is the activation of voltage-gated sodium channels, research into other Veratrum alkaloids has revealed their ability to modulate key signaling pathways involved in cancer progression.
Veratridine: Studies have shown that Veratridine can induce apoptosis in cancer cells through the UBXN2A-dependent inhibition of the oncoprotein mortalin-2 (mot-2), leading to the activation of the p53 tumor suppressor pathway.[3][4] More recently, Veratridine has been shown to suppress the hyperactive Rictor-mTORC2 pathway, which is crucial for metastatic signaling in colorectal cancer.[5]
Veratramine: Research indicates that Veratramine can induce autophagic cell death in liver cancer cells by blocking the PI3K/Akt/mTOR signaling pathway.[2] Furthermore, in non-small cell lung cancer, Veratramine has been shown to inhibit the Hedgehog (Hh) signaling pathway, a critical regulator of cell growth and differentiation.[1]
Experimental Protocols
The following are generalized protocols for key experiments cited in the study of Veratrum alkaloids. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (CCK-8/MTT)
This protocol provides a general framework for assessing the cytotoxic effects of compounds on cell proliferation.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete culture medium
-
Veratrum alkaloid stock solution
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed cells at an appropriate density (e.g., 5x10³ cells/well) in 96-well plates and incubate for 24 hours.[6]
-
Prepare serial dilutions of the Veratrum alkaloid in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include untreated control wells.
-
Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).[2]
-
Add 10 µL of CCK-8 solution or 10 µL of MTT reagent to each well and incubate for 1-4 hours.[6]
-
If using MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[6]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This protocol outlines a common method for detecting and quantifying apoptosis.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with the Veratrum alkaloid for the desired time.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Disclaimer: The information provided in this guide is intended for research and informational purposes only. The cytotoxic and signaling effects of Veratrum alkaloids can vary significantly between different compounds and cell lines. Extensive further research is required to elucidate the specific effects of this compound.
References
- 1. Veratramine Inhibits Human Non-Small Cell Lung Cancer Cell Growth by Inhibiting the Hedgehog Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Veratramine suppresses human HepG2 liver cancer cell growth in vitro and in vivo by inducing autophagic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A plant alkaloid, veratridine, potentiates cancer chemosensitivity by UBXN2A-dependent inhibition of an oncoprotein, mortalin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A plant alkaloid, veratridine, potentiates cancer chemosensitivity by UBXN2A-dependent inhibition of an oncoprotein, mortalin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Veratridine, a plant-derived alkaloid, suppresses the hyperactive Rictor-mTORC2 pathway: a new targeted therapy for primary and metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell viability assay [bio-protocol.org]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Cevadine
For researchers, scientists, and drug development professionals, the integrity of scientific discovery and operational safety are paramount. Handling potent compounds like Cevadine, a naturally occurring steroidal alkaloid, demands rigorous adherence to safety protocols, extending from initial handling to final disposal. This guide provides essential, step-by-step logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
This compound, also known as Veratrine, is a toxic substance classified under UN number 1544 as a poisonous solid. It is crucial to manage all this compound waste as hazardous material.
Immediate Safety and Handling of this compound Waste
Before initiating any disposal-related activities, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound waste should be performed in a well-ventilated area, preferably within a chemical fume hood.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is the foundation of safe disposal.
-
Solid Waste: This includes unused this compound, contaminated lab materials (e.g., weigh boats, filter paper), and spill cleanup debris.
-
Collect all solid this compound waste in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Do not mix with other, incompatible chemical waste streams.
-
-
Liquid Waste: This encompasses solutions containing this compound and rinsates from cleaning contaminated glassware.
-
Collect all liquid this compound waste in a designated, leak-proof, and sealable hazardous waste container.
-
Aqueous and organic solvent waste streams containing this compound should be collected separately.
-
-
Sharps Waste: Needles, syringes, or any other sharp implements contaminated with this compound must be placed in a puncture-resistant sharps container that is clearly labeled as containing hazardous chemical waste.
Step 2: Container Management and Labeling
All containers used for this compound waste must be in good condition, compatible with the waste they hold, and kept securely closed except when adding waste.
-
Immediately label all waste containers with the words "Hazardous Waste."
-
The label must clearly identify the contents, including "this compound" or "Veratrine," and list all other chemical components and their approximate concentrations.
-
Ensure the date of waste generation is also recorded on the label.
Disposal Procedures
Direct disposal of this compound into the regular trash or down the drain is strictly prohibited. The recommended and safest method for the final disposal of this compound is through a licensed chemical destruction facility.
Step 3: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of your this compound waste.
-
If your institution does not have an EHS department, you must contract with a certified hazardous waste management company. These companies are equipped to handle and transport hazardous materials and will ensure disposal is conducted in compliance with all federal, state, and local regulations.
-
The primary method of disposal for toxic alkaloids like this compound is typically high-temperature incineration with flue gas scrubbing to neutralize harmful combustion products.
Step 4: Handling Empty Containers
Empty containers that once held this compound must also be treated as hazardous waste until properly decontaminated.
-
To decontaminate an empty container, triple rinse it with a suitable solvent that can dissolve this compound.
-
The rinsate from this cleaning process must be collected and disposed of as liquid hazardous waste.
-
After triple rinsing, the container can be punctured to render it unusable for other purposes and then disposed of according to your institution's guidelines for decontaminated containers.
Quantitative Data Summary
For quick reference, the following table summarizes key data for this compound (Veratrine).
| Property | Value | Source |
| Synonyms | This compound, Veratrine | |
| CAS Number | 62-59-9 | |
| UN Number | 1544 | |
| Hazard Class | 6.1 (Toxic) | |
| GHS Hazard Statements | H300+H310+H330 (Fatal if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound waste, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific waste management policies and your local regulations for complete compliance.
Personal protective equipment for handling Cevadine
Essential Safety and Handling Guide for Cevadine
This guide provides critical safety, operational, and disposal protocols for handling this compound (also known as Veratrine) in a laboratory setting. Given its extreme toxicity, adherence to these procedures is mandatory to ensure the safety of all personnel and to maintain a compliant research environment. This compound is a potent neurotoxic and cardiotoxic steroidal alkaloid, and exposure through any route—inhalation, dermal contact, or ingestion—can be fatal.[1][2]
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 62-59-9 | [3][4] |
| Molecular Formula | C₃₂H₄₉NO₉ | [3][5] |
| Molecular Weight | 591.73 g/mol | [3][4] |
| Appearance | White to off-white solid/powder | [4][6] |
| Melting Point | ~213.5 °C (with decomposition) | [4] |
| Solubility | Soluble in alcohol and ether; slightly soluble in water. | [6] |
Toxicological Data and Hazards
This compound is classified as a highly hazardous substance.[6] It is extremely irritating, particularly to mucous membranes.[7] The primary dangers are acute toxicity and severe irritation.
| Hazard Type | Data | GHS Hazard Statement | Source(s) |
| Acute Toxicity (Oral) | Fatal if swallowed | H300 | [2][8] |
| Acute Toxicity (Dermal) | Fatal in contact with skin | H310 | [2][8] |
| Acute Toxicity (Inhalation) | Fatal if inhaled | H330 | [2][8] |
| Toxicity Value | LD₅₀ (intraperitoneal, mouse) | 3.5 mg/kg | [4][7] |
| Skin Irritation | Causes skin irritation | H315 | [2][8] |
| Eye Irritation | Causes serious eye irritation | H319 | [2][8] |
| Respiratory Irritation | May cause respiratory irritation | H335 | [2][8] |
| Transport Hazard | Dangerous Goods Class 6.1, Packing Group II | UN 1544 | [4][8] |
Standard Operating Procedure for Handling this compound
This protocol outlines the minimum requirements for safely handling this compound powder and solutions. Work with highly potent compounds like this compound should only be performed by trained personnel in a designated and controlled area.[9]
Engineering Controls
Containment at the source is the primary strategy to minimize exposure.[10]
-
Weighing and Handling Solids: All handling of this compound powder must occur within a certified containment device such as a glovebox isolator or a ventilated balance enclosure (VBE) to prevent aerosol generation.[9][11]
-
Handling Solutions: All work with this compound solutions must be performed inside a certified chemical fume hood.[2]
Required Personal Protective Equipment (PPE)
A full set of PPE is mandatory for all operations involving this compound.[12] The following must be worn at all times:
-
Body Protection: A disposable, solid-front chemical-resistant suit or coverall with elasticized wrists and ankles. A chemical-resistant apron should be worn over the suit when handling solutions.
-
Respiratory Protection: Due to the high inhalation toxicity, a powered air-purifying respirator (PAPR) with HEPA filters or a full-face respirator with appropriate cartridges is required. Do not use half-mask respirators.[8]
-
Eye and Face Protection: A full-face shield must be worn over safety goggles. If using a full-face respirator, this serves as the primary eye and face protection.
-
Hand Protection: Double gloving is required.
-
Foot Protection: Chemical-resistant boots with legs of the protective suit worn over the outside of the boots.
Step-by-Step Handling Protocol
-
Preparation:
-
Designate an area for this compound work within the fume hood or containment device.
-
Cover the work surface with disposable, absorbent bench paper.
-
Assemble all necessary equipment (spatulas, vials, solvents, vortexer, waste containers) inside the containment area before beginning.
-
Ensure the designated hazardous waste container is properly labeled and within reach.
-
-
Weighing this compound Powder:
-
Perform this step exclusively within a glovebox or ventilated enclosure.[9]
-
Carefully open the container and use a dedicated spatula to weigh the desired amount onto weighing paper or directly into a tared vial.
-
Avoid any movements that could generate dust.[7]
-
Securely close the primary container immediately after weighing.
-
Clean the spatula with a solvent-moistened wipe and dispose of the wipe as hazardous waste.
-
-
Preparing a Stock Solution:
-
Perform this step inside a chemical fume hood.[2]
-
Place the vial containing the weighed this compound powder into a secondary container (e.g., a beaker).
-
Add the solvent to the vial slowly using a pipette to avoid splashing.
-
Cap the vial securely and mix using a vortexer or sonicator until fully dissolved.
-
Clearly label the solution container with the chemical name, concentration, solvent, date, and appropriate hazard pictograms.
-
Emergency Procedures
-
Spills:
-
Minor Spill (inside containment): Use a chemical spill kit to absorb the material. Wet the material with a suitable solvent to prevent dust generation before wiping.[6] Place all cleanup materials in the designated hazardous waste container.
-
Major Spill (outside containment): Evacuate the area immediately. Alert personnel and prevent entry. Contact the institutional Environmental Health and Safety (EHS) department for emergency response.
-
-
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[2]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2]
-
Inhalation: Move the victim to fresh air immediately.[3]
-
In all cases of exposure, seek immediate medical attention. Provide the Safety Data Sheet (SDS) to the medical personnel.[2]
-
Operational and Disposal Plan
All waste generated from this compound handling is considered acutely toxic hazardous waste and must be disposed of according to institutional and regulatory guidelines.[6][15]
Waste Segregation and Collection
-
Solid Waste: This includes used PPE (gloves, suits, shoe covers), contaminated weighing paper, wipes, and plasticware. Collect all solid waste in a dedicated, leak-proof container lined with a heavy-duty plastic bag. The container must be clearly labeled "Hazardous Waste: this compound (Acutely Toxic)".[15]
-
Liquid Waste: This includes unused solutions and solvent rinses. Collect all liquid waste in a sealed, chemical-resistant container (e.g., a glass or polyethylene bottle). Do not mix with other waste streams. The container must be labeled "Hazardous Waste: this compound (Acutely Toxic)" and list all chemical components, including solvents.[16]
-
Sharps Waste: Needles, syringes, and contaminated glass Pasteur pipettes must be placed in a dedicated sharps container labeled for hazardous chemical waste.
Decontamination and Disposal Procedure
-
Decontaminate Equipment: All non-disposable equipment (spatulas, glassware, stir bars) must be decontaminated. Rinse items three times with a suitable solvent (e.g., ethanol or methanol). Collect all rinsate as hazardous liquid waste.
-
Decontaminate Work Area: At the end of the procedure, wipe down the entire work surface (fume hood, balance, etc.) with a solvent-moistened towel, followed by soap and water. Dispose of all cleaning materials as solid hazardous waste.
-
Package Waste for Pickup:
-
Ensure all waste containers are securely sealed. Leaking containers will not be accepted for disposal.[15]
-
Wipe the exterior of the primary waste containers to remove any surface contamination.
-
Complete a hazardous waste disposal tag for each container, listing all contents and associated hazards.[15]
-
Arrange for waste pickup through your institution's EHS department. Do not dispose of any this compound-related waste in regular trash or down the drain.[15][16]
-
Visual Workflow for Handling this compound
The following diagram illustrates the required workflow and control measures for safely handling this compound.
References
- 1. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 2. documents.tocris.com [documents.tocris.com]
- 3. VERATRINE - Safety Data Sheet [chemicalbook.com]
- 4. This compound | 62-59-9 [chemicalbook.com]
- 5. This compound (Veratrine) | C32H49NO9 | CID 98105474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. This compound phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. altasciences.com [altasciences.com]
- 11. witpress.com [witpress.com]
- 12. echemi.com [echemi.com]
- 13. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 14. safety.fsu.edu [safety.fsu.edu]
- 15. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 16. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
